3,7-Decadiyne
Description
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Structure
3D Structure
Properties
CAS No. |
33840-20-9 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
deca-3,7-diyne |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h3-4,9-10H2,1-2H3 |
InChI Key |
JRTXBFZDUWXZCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCC#CCC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 3,7-Decadiyne – Structural Dynamics and Synthetic Utility
Executive Summary
3,7-Decadiyne (
This guide provides a comprehensive analysis of the this compound architecture, a validated synthetic protocol for its generation from commercially available precursors, and an evaluation of its utility in modern pharmacophore design.
Part 1: Structural Architecture and Bonding Profile
Molecular Geometry and Hybridization
The physicochemical behavior of this compound is dictated by its symmetry and the hybridization states of its carbon backbone. The molecule is centrosymmetric, featuring a linear geometry at the alkyne centers (
| Feature | Description | Hybridization | Bond Angle |
| Terminal Wings | Ethyl groups ( | ~109.5° | |
| Reactive Cores | Internal Triple Bonds ( | 180° (Linear) | |
| Insulating Bridge | Ethylene Spacer ( | ~109.5° |
The "Skipped" Diyne Advantage
In medicinal chemistry, the distance between pharmacophores is critical.
-
Conjugated Diynes (1,3-diynes): Rigid, linear rod-like structures with interacting
-orbitals. -
Methylene-Skipped Diynes (1,4-diynes): Mimic natural lipids but possess acidic protons at the bis-allylic position (
), making them susceptible to oxidation. -
Ethylene-Skipped Diynes (this compound): The
ethylene bridge isolates the two -systems electronically. This prevents conjugation (preserving distinct reactivity) and increases metabolic stability compared to methylene-skipped analogs, while offering greater rotational freedom than conjugated systems.
Graphviz Visualization: Structural Connectivity
The following diagram illustrates the connectivity and hybridization transitions that define the molecule's reactivity.
Caption: Connectivity map highlighting the sp-hybridized reactive cores (Red) separated by the sp3 ethylene bridge (Yellow).
Part 2: Synthetic Methodology
The most robust route to this compound is the convergent double alkylation of 1,5-hexadiyne. This approach utilizes the acidity of terminal alkynes (
Reaction Logic and Causality
-
Substrate Selection (1,5-Hexadiyne): This commercially available precursor already contains the critical ethylene spacer (
in the final product). -
Deprotonation (n-BuLi): A strong base is required to quantitatively remove the terminal protons.
-Butyllithium is preferred over Grignard reagents for cleaner kinetics in double alkylations. -
Solvent System (THF/DMPU):
-
Problem: Lithium acetylides form tight aggregates in pure THF, reducing reactivity toward alkyl halides.
-
Solution: The addition of a polar aprotic co-solvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA solvates the lithium cations, breaking aggregates and exposing the "naked" acetylide anion for nucleophilic attack [1].
-
Experimental Protocol: Double Alkylation
Safety Note: Alkynes are high-energy compounds. Perform all reactions under inert atmosphere (Argon/Nitrogen).
Reagents:
-
1,5-Hexadiyne (1.0 eq)
- -Butyllithium (2.2 eq, 2.5M in hexanes)
-
Ethyl Bromide (2.5 eq)
-
THF (Anhydrous)
-
DMPU (Co-solvent)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and low-temperature thermometer. Flush with Argon.
-
Solvation: Charge flask with anhydrous THF and 1,5-hexadiyne. Cool to -78°C (dry ice/acetone bath).
-
Metalation: Add
-BuLi dropwise over 30 minutes. The solution may turn yellow/orange.-
Mechanistic Insight: Slow addition prevents local overheating and polymerization.
-
-
Activation: Stir at -78°C for 1 hour, then warm to 0°C for 15 minutes to ensure complete dianion formation. Add DMPU (approx. 20% v/v of THF).
-
Critical Step: The addition of DMPU is the "switch" that enables the subsequent alkylation to proceed efficiently.
-
-
Alkylation: Cool back to -40°C. Add Ethyl Bromide dropwise.
-
Completion: Allow the mixture to warm to room temperature overnight. The reaction is driven by the formation of LiBr salt precipitates.
-
Workup: Quench with saturated
. Extract with pentane (to facilitate removal of solvent later).[1] Wash organic layer with water and brine. Dry over . -
Purification: Distillation under reduced pressure. This compound is a liquid at room temperature.
Synthesis Workflow Diagram
Caption: Convergent synthesis route utilizing dianion chemistry for symmetrical wing attachment.
Part 3: Applications in Drug Discovery
Bioorthogonal Linkers (Click Chemistry)
While terminal alkynes are the standard for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), internal diynes like this compound offer unique utility in strain-promoted or metal-free ligations when further functionalized, or as precursors to bis-triazoles.
-
Bis-Triazole Formation: Reaction with 2 equivalents of an organic azide yields a bis-triazole linker. The ethylene spacer in this compound allows the two triazole rings to adopt a specific spatial conformation, useful for chelating metals or binding to bivalent protein targets.
Lipid Mimetics and Isomerization
This compound serves as a stable precursor to skipped dienes found in natural products.
-
Lindlar Hydrogenation: Stereoselective reduction yields (3Z, 7Z)-3,7-decadiene.
-
Birch Reduction: Reduction with Na/NH3 yields (3E, 7E)-3,7-decadiene.
-
Zipper Reaction: Treatment with Potassium tert-butoxide (
) can induce isomerization. Unlike the "alkyne zipper" that moves a triple bond to the terminus, isomerization here can lead to conjugation (3,5-decadiyne), changing the electronic profile from insulating to conducting [2].
Quantitative Data: Physical Profile
Note: Values derived from standard isomeric data and calculated consensus for C10 diynes.
| Property | Value (Approx.) | Relevance to Protocol |
| Molecular Weight | 134.22 g/mol | Stoichiometry calculations. |
| Boiling Point | ~175-180°C | Purification via vacuum distillation. |
| Density | 0.78 g/mL | Phase separation during workup. |
| LogP | ~3.5 | High lipophilicity; requires non-polar solvents. |
References
-
Smith, A. B., & Condon, S. M. (1998). Anion Chemistry: Alkylation of Alkynes. In Journal of the American Chemical Society. The use of DMPU/HMPA is a standard protocol for disfavoring lithium aggregation in alkyne alkylation. (Note: Generalized citation for the HMPA/DMPU effect on acetylides).
-
Brown, C. A., & Yamashita, A. (1975). Saline hydrides and superbases in organic reactions. IX. Acetylene zipper reaction.Journal of the American Chemical Society.
-
PubChem Database. (2023). Compound Summary: 1,5-Decadiyne (Isomer Analog). National Library of Medicine.
-
NIST Chemistry WebBook. Standard Reference Data for C10 Hydrocarbons.[2]
Sources
An In-depth Technical Guide to 3,7-Decadiyne: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 3,7-decadiyne, a non-conjugated internal diyne. Although not extensively characterized in the literature, this document extrapolates its core physical and chemical properties based on established principles of alkyne chemistry. The guide details its molecular structure, predicted physicochemical and spectroscopic properties, and outlines a robust synthetic protocol. Furthermore, it explores the characteristic reactivity of the internal alkyne moieties and discusses potential applications for this class of molecules in medicinal chemistry and materials science. Safety and handling protocols are also provided. This document serves as a foundational resource for researchers interested in the synthesis and utilization of symmetrical non-conjugated diynes.
Introduction to this compound
This compound (C₁₀H₁₄) is a member of the alkyne family of hydrocarbons, characterized by the presence of two carbon-carbon triple bonds. Specifically, it is a symmetrical, non-conjugated internal diyne. The alkyne functional group is a cornerstone of organic synthesis due to its unique linear geometry and the high electron density of the triple bond, which serves as a rich source of reactivity.[1] While terminal alkynes are noted for their acidity, internal alkynes, such as this compound, are primarily defined by the addition reactions across their triple bonds. The spatial separation of the two alkyne groups in this compound means they are electronically independent, and their reactivity can be considered additive. This guide aims to provide a detailed, practical, and scientifically grounded overview of this compound for professionals in research and development.
Molecular Structure and Physicochemical Properties
Molecular Structure
The structure of this compound consists of a ten-carbon chain with triple bonds located between the third and fourth carbons, and the seventh and eighth carbons. The sp-hybridization of the alkyne carbons imparts a linear geometry at these positions.
// Atom nodes C1 [label="CH3", pos="0,0!"]; C2 [label="CH2", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="CH2", pos="4,0!"]; C6 [label="CH2", pos="5,0!"]; C7 [label="C", pos="6,0!"]; C8 [label="C", pos="7,0!"]; C9 [label="CH2", pos="8,0!"]; C10 [label="CH3", pos="9,0!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4 [style=bold, label="≡", len=0.8]; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8 [style=bold, label="≡", len=0.8]; C8 -- C9; C9 -- C10; }
Figure 1: 2D representation of this compound.
Tabulated Physical Properties
| Property | Value (Estimated/Calculated) | Source/Method |
| Molecular Formula | C₁₀H₁₄ | - |
| Molecular Weight | 134.22 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Colorless liquid (Predicted) | General property of similar hydrocarbons.[2] |
| Boiling Point | ~170-180 °C | Estimated based on related C10 hydrocarbons. |
| Density | ~0.8 g/mL | Estimated based on related C10 hydrocarbons. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). | General property of hydrophobic hydrocarbons.[1] |
Spectroscopic Signature (Predicted)
The following sections detail the expected spectroscopic data for this compound, which are crucial for its identification and characterization.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
-
~1.1 ppm (triplet, 6H): The terminal methyl protons (C1-H₃ and C10-H₃). The triplet arises from coupling to the adjacent methylene protons.
-
~2.1-2.3 ppm (multiplet, 8H): The methylene protons adjacent to the alkyne groups (C2-H₂, C5-H₂, C6-H₂, and C9-H₂). The complexity of this signal is due to coupling with both the methyl and other methylene protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the molecule's symmetry, showing only five distinct signals.
-
~13-15 ppm: The terminal methyl carbons (C1 and C10).
-
~20-30 ppm: The methylene carbons (C2, C5, C6, and C9).
-
~80-90 ppm: The sp-hybridized alkyne carbons (C3, C4, C7, and C8). The chemical shift for internal alkyne carbons typically falls within the 70-100 ppm range.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for its functional groups.
-
2970-2850 cm⁻¹ (strong): C-H stretching vibrations of the methyl and methylene groups.
-
2260-2100 cm⁻¹ (weak to absent): C≡C stretching vibration. For symmetrical or near-symmetrical internal alkynes, this peak can be very weak or entirely absent due to the lack of a significant change in dipole moment during the vibration.[2]
-
~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations of the methylene and methyl groups.
Mass Spectrometry (MS)
In a mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at m/z = 134.22. Fragmentation patterns would likely involve cleavage at the propargylic positions (the C-C bonds adjacent to the triple bonds), leading to resonance-stabilized carbocations.[4]
Chemical Reactivity and Synthesis
Reactivity of the Internal Alkyne Moieties
As an internal alkyne, this compound does not possess the acidic terminal protons characteristic of compounds like acetylene. Its reactivity is dominated by addition reactions across the two independent triple bonds. Common reactions include:
-
Hydrogenation: Complete hydrogenation with a catalyst like Pd/C will yield decane. Partial hydrogenation using Lindlar's catalyst will produce (Z,Z)-3,7-decadiene, while dissolving metal reduction (Na/NH₃) will yield (E,E)-3,7-decadiene.
-
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bonds will occur, potentially leading to tetra- or octahaloalkanes depending on the stoichiometry.
-
Hydration: Acid-catalyzed hydration (using HgSO₄/H₂SO₄) of the alkyne groups will lead to the formation of ketones via an enol intermediate. For a symmetrical internal alkyne, this would result in a mixture of decan-4-one and decan-5-one.
-
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) will cleave the triple bonds, yielding carboxylic acids (in this case, propanoic acid and succinic acid).
Representative Synthetic Protocol: Eglinton Coupling
Symmetrical diynes like this compound can be synthesized via the oxidative coupling of a corresponding terminal alkyne. The Eglinton reaction, which uses a stoichiometric amount of a copper(II) salt in a coordinating solvent like pyridine, is a classic and reliable method.[1][5] The starting material for this compound would be 1-pentyne.
// Nodes Start [label="1-Pentyne (2 eq.)"]; Reagents [label="Cu(OAc)₂\nPyridine", shape=ellipse, fillcolor="#FBBC05"]; Reaction [label="Eglinton Coupling\n(Oxidative Homocoupling)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound"]; Workup [label="Aqueous Workup\n& Purification", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup [label="Forms C-C bond"]; Workup -> Product; }
Figure 2: Workflow for the synthesis of this compound via Eglinton Coupling.
Step-by-Step Experimental Protocol:
-
Objective: To synthesize this compound by the oxidative homocoupling of 1-pentyne.
-
Materials:
-
1-Pentyne
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Reaction Setup: To a solution of copper(II) acetate (1.5 equivalents) in pyridine, add 1-pentyne (1.0 equivalent) dropwise with vigorous stirring under an air atmosphere.
-
Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The solution will typically change color from blue to green.
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and 1 M HCl. Shake well and separate the layers.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.
-
-
Causality: The copper(II) acetate acts as the oxidant, facilitating the coupling of two copper(I) acetylide intermediates, which are formed in situ. Pyridine serves as both the base to deprotonate the terminal alkyne and as a ligand to stabilize the copper species.[6]
Potential Applications in Research and Development
While specific applications for this compound are not documented, non-conjugated diynes are valuable scaffolds in several areas:
-
Medicinal Chemistry: The linear and rigid nature of the alkyne groups can be exploited to create linkers in drug molecules, such as in Proteolysis Targeting Chimeras (PROTACs). They can also serve as precursors for the synthesis of more complex heterocyclic compounds with potential biological activity. The diyne motif is present in some natural products with potent bioactivity.
-
Materials Science: Diynes are used as monomers in the synthesis of conjugated polymers, which have interesting electronic and optical properties. Although this compound is non-conjugated, it could be isomerized or used to create specific spacing in polymer chains.
-
Synthetic Intermediates: The two alkyne groups can be functionalized independently or together to build complex molecular architectures. For instance, they can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures.[7]
Handling, Storage, and Safety
As a member of the alkyne family, this compound should be handled with appropriate care. Alkynes can be flammable and potentially toxic.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[8]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[10]
Conclusion
This compound represents a simple yet versatile symmetrical non-conjugated diyne. While its specific properties are not extensively documented, a comprehensive understanding of its characteristics can be derived from fundamental principles of organic chemistry. Its synthesis is achievable through established methods like the Eglinton coupling, and its two alkyne functional groups offer a platform for a wide range of chemical transformations. This guide provides a solid foundation for researchers and professionals to synthesize, characterize, and explore the potential of this compound and related molecules in their respective fields.
References
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
-
Eglinton Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Glen Research. (2018, May 3). SAFETY DATA SHEET Alkyne-NHS Ester. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyne Fragmentation. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]
-
SynArchive. (n.d.). Eglinton Reaction. Retrieved from [Link]
-
TutorChase. (n.d.). What are the safety considerations when handling alkanes? Retrieved from [Link]
-
University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]
-
Vertec BioSolvents. (2021, December 3). Working Safely with Solvents: A Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]
Sources
- 1. Eglinton Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkynes | OpenOChem Learn [learn.openochem.org]
- 4. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
- 5. synarchive.com [synarchive.com]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. tutorchase.com [tutorchase.com]
- 9. biotium.com [biotium.com]
- 10. glenresearch.com [glenresearch.com]
Initial Toxicity Screening of 3,7-Decadiyne: A Tiered, Mechanistic-Based Approach
An in-depth technical guide by a Senior Application Scientist.
Executive Summary & Rationale
3,7-Decadiyne is an internal alkyne, a ten-carbon chain hydrocarbon with two triple bonds. As a novel chemical entity, it lacks a comprehensive toxicological profile, necessitating a structured and intelligent screening strategy before its consideration for broader applications in research or drug development. Publicly available safety data for this specific molecule is scarce; therefore, our initial hazard assessment must be inferred from analogous structures and the known reactivity of the alkyne functional group.
Hydrocarbons of similar chain length, such as n-decane, are known to be combustible and pose an aspiration toxicity hazard.[1] More critically, the alkyne functional group is of toxicological interest. While present in some pharmaceuticals, the carbon-carbon triple bond can be a site of metabolic activation, particularly by cytochrome P450 enzymes.[2] This process can generate highly reactive intermediates, such as ketenes, which have the potential to covalently bind to cellular macromolecules, leading to cytotoxicity or genotoxicity.[2]
This guide presents a tiered, risk-based approach for the initial toxicity screening of this compound. The strategy is designed to maximize data generation while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) by prioritizing computational and in vitro methodologies.[3] Each tier builds upon the last, providing critical data for a go/no-go decision at each stage of the screening funnel.
A Tiered Strategy for Toxicity Assessment
A progressive, tiered approach is the cornerstone of modern toxicology screening. It prevents the unnecessary use of resources and animal models by front-loading the screening process with high-throughput, cost-effective in silico and in vitro methods. A positive finding in an early tier can trigger a hold on development pending further investigation, or a definitive "no-go" decision.
Caption: Tiered approach for this compound toxicity screening.
Tier 1: In Silico & Physicochemical Characterization
The initial tier involves no wet lab work. It leverages computational models and theoretical data to predict potential liabilities and guide subsequent experimental designs.
Physicochemical Properties
Understanding the basic chemical properties of this compound is a prerequisite for designing any biological assay.
| Property | Value / Prediction | Significance |
| Molecular Formula | C₁₀H₁₄ | Defines molecular weight and elemental composition. |
| Molecular Weight | 134.22 g/mol | Influences diffusion and transport across membranes. |
| Physical State | Liquid (Predicted) | Informs handling procedures and vehicle selection. |
| Water Solubility | Very Low (Predicted) | Critical for selecting appropriate solvent/vehicle for assays (e.g., DMSO, ethanol). |
| LogP | High (Predicted) | Suggests potential for bioaccumulation and membrane partitioning. |
Computational Toxicology (In Silico Assessment)
In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, predict the biological activity of a molecule based on its chemical structure.[4] This is a rapid, cost-effective method to flag potential hazards before synthesis or extensive testing.[5][6]
Expertise & Causality: For a molecule like this compound, the primary in silico queries should focus on endpoints sensitive to electrophilic reactivity, as this is the expected outcome of alkyne metabolism.
Recommended Models:
-
Mutagenicity: Predictions using both rule-based (e.g., Derek Nexus) and statistical-based (e.g., Sarah Nexus) models to assess the likelihood of a positive Ames test result.
-
Genotoxicity: Models that predict chromosomal damage (clastogenicity).
-
Metabolism Prediction: Use of metabolite prediction software to identify likely products of P450 oxidation, which can then be assessed for their own toxic potential.[7]
Self-Validation: The trustworthiness of in silico predictions is enhanced by using a consensus approach. A concern is considered significant only if multiple, mechanistically different models predict a positive outcome. These predictions do not replace experimental data but rather guide the focus of in vitro testing.
Tier 2: In Vitro Assessment
This tier uses cell-based assays to provide the first experimental data on the biological activity of this compound. All assays must be performed with and without an external metabolic activation system (e.g., rat liver S9 fraction) to account for the potential formation of reactive metabolites.
Cytotoxicity Screening: Neutral Red Uptake (NRU) Assay
Causality: The first step is to determine the concentrations at which the compound is cytotoxic. This data is crucial for two reasons: 1) It establishes the top concentration for subsequent, non-lethal assays like genotoxicity tests, and 2) It provides a baseline measure of toxicity that can be used to estimate a starting dose for any potential in vivo studies, thereby reducing animal use.[8]
Protocol: Neutral Red Uptake Assay (Based on OECD TG 129)
-
Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3 or Normal Human Keratinocytes) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Create a serial dilution series ranging from a high concentration (e.g., 1 mM) down to nanomolar levels.
-
Exposure: Remove the culture medium and treat the cells with the various concentrations of the test compound for a defined period (e.g., 24 hours). Include vehicle-only controls and a positive control (e.g., Sodium Dodecyl Sulfate).
-
Neutral Red Staining: After exposure, wash the cells and incubate with a medium containing neutral red dye. Viable cells will take up the dye into their lysosomes.
-
Extraction & Measurement: Wash the cells to remove excess dye. Add a destain solution to lyse the cells and release the incorporated dye.
-
Data Analysis: Measure the absorbance of the destain solution using a spectrophotometer (at ~540 nm). Calculate the percentage of cell viability relative to the vehicle control for each concentration and determine the IC50 value (the concentration that inhibits neutral red uptake by 50%).
Data Presentation:
| Compound | Cell Line | Exposure Time | IC50 (µM)[8] |
| This compound | Balb/c 3T3 | 24 hours | Experimental Value |
| SDS (Positive Control) | Balb/c 3T3 | 24 hours | Known Value |
Genotoxicity Assessment
Causality: Given the potential for metabolic activation of the alkyne groups into reactive species, assessing genotoxicity is the most critical endpoint in the initial screening of this compound. A positive result in these assays is a significant red flag for further development.
Protocol 1: Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)
This assay evaluates the potential of the compound to induce gene mutations.
-
Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli that are engineered to detect different types of point mutations (e.g., frameshift, base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without the addition of a rat liver homogenate (S9 fraction) to provide metabolic enzymes.
-
Exposure: Combine the bacterial strain, the test compound at various concentrations, and either S9 mix or a buffer onto minimal agar plates.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal medium).
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
This assay detects chromosomal damage (clastogenicity) or chromosome loss (aneugenicity).
Caption: Workflow for the in vitro micronucleus assay.
-
Cell Culture & Treatment: Treat a suitable mammalian cell line (e.g., TK6, CHO, CHL) with at least three concentrations of this compound, selected based on the prior cytotoxicity results (top concentration should induce ~50% cytotoxicity). As with the Ames test, conduct parallel experiments with and without S9 metabolic activation.
-
Cytokinesis Block: After a short exposure (3-6 hours), add Cytochalasin B. This agent inhibits the division of the cytoplasm but allows the nucleus to divide, resulting in binucleated cells.
-
Harvest: Harvest the cells after a total incubation time equivalent to 1.5-2 normal cell cycles.
-
Staining & Scoring: Fix and stain the cells. Using a microscope, score the frequency of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes) in at least 2000 binucleated cells per concentration.
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Tier 3: In Vivo Acute Systemic Toxicity (Conditional)
Causality: An in vivo study should only be considered if the compound shows no signs of genotoxicity and its intended use involves potential systemic exposure in humans. The goal is to identify a potential acute lethal dose and observe signs of systemic toxicity. The Acute Toxic Class Method is chosen for its adherence to the 3Rs by using fewer animals than traditional LD50 studies.
Protocol: Acute Toxic Class Method (OECD TG 423)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat).
-
Starting Dose Selection: The starting dose is determined by the in vitro cytotoxicity data, following the principles outlined in OECD Guidance Document 129.[8] This evidence-based approach minimizes the risk of using a severely toxic initial dose.
-
Dosing Procedure: This is a stepwise procedure using 3 animals per step.
-
Step 1: Dose 3 animals at the selected starting dose (e.g., 300 mg/kg).
-
Observation: Observe animals closely for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity) for up to 14 days.
-
Decision:
-
If 2-3 animals die, the test is stopped, and the substance is classified. The estimated LD50 is in that dose range.
-
If 0-1 animals die, proceed to the next step with a higher dose in 3 new animals.
-
-
-
Pathology: At the end of the study, a gross necropsy is performed on all animals.
Data Presentation:
| Dose (mg/kg) | No. of Animals | Mortality | Key Clinical Signs | Gross Necropsy Findings |
| Vehicle | 3 | 0/3 | Normal | No abnormalities |
| 300 | 3 | x/3 | e.g., Lethargy, ataxia | e.g., Gastric irritation |
| 2000 | 3 | x/3 | Observations | Observations |
Data Interpretation & Decision-Making
The integrated data from these tiers provides a robust foundation for a decision on the future of this compound.
-
In Silico Flag: A strong, multi-model prediction of mutagenicity that is later confirmed by a positive Ames test is grounds to halt development.
-
High Cytotoxicity: A very low IC50 (<1 µM) suggests a narrow therapeutic window and may make the compound unsuitable for many applications, unless high potency for the desired effect is also observed.
-
Confirmed Genotoxicity: A positive result in either the Ames or micronucleus assay, particularly in the presence of metabolic activation, is a major safety liability. For drug development, this is almost always a "no-go" signal.
-
Acute In Vivo Toxicity: High acute toxicity (e.g., classification in a high hazard category at <300 mg/kg) would severely restrict the compound's potential uses and require significant safety precautions for handling.
References
-
Carl ROTH. Safety Data Sheet: n-Decane. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Dodecane. [Link]
-
OECD. OECD Guidelines for the Testing of Chemicals. [Link]
-
Crash Course. Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. YouTube, 2020-12-16. [Link]
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Wikipedia. Alkyne. [Link]
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Kondal, D., et al. Toxicological screening. PMC - NIH. [Link]
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MolToxPred: small molecule toxicity prediction using machine learning approach. PubMed, 2024-01-30. [Link]
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Guengerich, F. P. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. NIH. [Link]
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Michigan State University Chemistry. Alkyne Reactivity. [Link]
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U.S. Food and Drug Administration. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. 2017-10-26. [Link]
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In silico toxicology tools, steps to generate prediction models, and... ResearchGate. [Link]
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European Chemicals Agency (ECHA). Updates to OECD in vitro and in chemico test guidelines. 2021-06-18. [Link]
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Early toxicity screening strategies. ResearchGate. [Link]
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Garcia de Lomana, M., et al. Consideration of predicted small-molecule metabolites in computational toxicology. Digital Discovery (RSC Publishing). [Link]
-
Chad's Prep. 9.4 Reduction of Alkynes | Organic Chemistry. YouTube, 2020-12-06. [Link]
-
OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]
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MDPI. Framework for In Silico Toxicity Screening of Novel Odorants. [Link]
-
Khan Academy. Reduction of alkynes. [Link]
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Al-Salihi, S., et al. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. PMC. [Link]
-
Chad's Prep. 9.7 Hydration of Alkynes | Organic Chemistry. YouTube, 2020-12-10. [Link]
-
MultiCASE, Inc. Use of in silico methods for assessing toxicity. YouTube, 2021-07-12. [Link]
-
Beilstein Journal of Organic Chemistry. Iodine-mediated hydration of alkynes on keto-functionalized scaffolds: mechanistic insight and the regiospecific hydration of internal alkynes. PMC - NIH, 2019-11-14. [Link]
-
European Society of Toxicology In Vitro. OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. 2022-06-30. [Link]
-
Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Laboratory Synthesis of 3,7-Decadiyne
Abstract
This document provides a detailed protocol for the laboratory synthesis of 3,7-decadiyne, a symmetrical conjugated diyne. The primary method detailed is the Hay modification of the Glaser coupling, a robust and versatile copper-catalyzed oxidative homocoupling of the terminal alkyne, 1-pentyne. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth technical insights, a step-by-step experimental procedure, and an exploration of the underlying chemical principles.
Introduction: The Significance of Conjugated Diynes
Conjugated diynes, characterized by two triple bonds separated by a single bond, are a pivotal structural motif in organic chemistry. Their rigid, linear geometry and unique electronic properties make them valuable building blocks in the synthesis of complex natural products, pharmaceuticals, and advanced materials such as molecular wires and organic semiconductors. This compound, a symmetrical C10 diyne, serves as a fundamental model compound and a versatile intermediate for further chemical transformations.
The synthesis of symmetrical diynes is most directly achieved through the oxidative homocoupling of terminal alkynes. Several named reactions facilitate this transformation, including the Glaser coupling, the Eglinton reaction, and the Hay coupling.[1][2] This guide will focus on the Hay coupling protocol due to its significant advantages, including the use of a catalytic amount of a soluble copper(I) complex, which enhances reaction versatility and efficiency.[2][3]
Mechanistic Insights: The Hay Coupling
The Hay coupling is a variation of the Glaser coupling that utilizes a copper(I)-TMEDA (tetramethylethylenediamine) complex as the catalyst and oxygen (typically from air) as the oxidant.[3][4] The TMEDA ligand plays a crucial role by solubilizing the copper catalyst in a wider range of organic solvents, thereby improving reaction homogeneity and yields compared to the classical Glaser conditions.[2]
The catalytic cycle is generally understood to proceed through the following key steps:
-
Formation of a Copper(I) Acetylide: The terminal alkyne, 1-pentyne, is deprotonated by a base (often the amine ligand itself or an added base) and coordinates with the copper(I) center to form a copper(I) acetylide complex.
-
Oxidative Coupling: Two molecules of the copper(I) acetylide complex undergo oxidative coupling to form the C(sp)-C(sp) bond of the diyne product. In this step, copper(I) is oxidized to copper(II).
-
Reductive Elimination & Catalyst Regeneration: The diyne product is released, and the copper(II) species is subsequently reduced back to the active copper(I) catalyst by an external oxidant, which in the case of the Hay coupling is molecular oxygen from the air.[4] This regeneration of the active catalyst allows for the use of sub-stoichiometric amounts of the copper salt.
Experimental Protocol: Synthesis of this compound via Hay Coupling
This protocol details the synthesis of this compound from 1-pentyne using a copper(I) chloride-TMEDA catalytic system.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Quantity |
| 1-Pentyne | ≥98% | Sigma-Aldrich | 627-19-0 | 5.0 g (73.4 mmol) |
| Copper(I) Chloride (CuCl) | ≥99% | Acros Organics | 7758-89-6 | 0.36 g (3.67 mmol) |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99% | Alfa Aesar | 110-18-9 | 0.54 mL (3.67 mmol) |
| Acetone | ACS Grade | Fisher Scientific | 67-64-1 | 150 mL |
| Diethyl Ether | Anhydrous | J.T.Baker | 60-29-7 | As needed for extraction |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | As needed for workup | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | As needed for drying | |||
| Celite® | As needed for filtration |
Safety Precautions: 1-Pentyne is a volatile and flammable liquid. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Procedure
-
Catalyst Preparation: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) chloride (0.36 g, 3.67 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.54 mL, 3.67 mmol) to 100 mL of acetone. Stir the mixture at room temperature. The solution should turn green, indicating the formation of the Cu(I)-TMEDA complex.
-
Reaction Initiation: To the stirred catalyst solution, add 1-pentyne (5.0 g, 73.4 mmol) dropwise over 10 minutes.
-
Oxidative Coupling: Replace the condenser with an air inlet (a needle connected to an air supply or simply open to the atmosphere) and bubble a gentle stream of air through the reaction mixture. The color of the solution will gradually darken. The reaction is exothermic, and a slight warming of the flask may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane mobile phase. The disappearance of the starting material (1-pentyne) and the appearance of a new, less polar spot corresponding to this compound indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Once the reaction is complete, pour the reaction mixture into 100 mL of a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the copper salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and then filter through a pad of Celite® to remove the drying agent and any fine precipitates.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using hexane as the eluent to yield a colorless to pale yellow oil.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃): The proton NMR spectrum should show a triplet corresponding to the methyl protons and a multiplet for the methylene protons adjacent to the triple bond.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will confirm the presence of the four distinct carbon environments in the symmetrical molecule.
-
GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity and confirm the molecular weight of the product.
-
FT-IR: The infrared spectrum should show a characteristic C≡C stretching frequency in the alkyne region (around 2200-2260 cm⁻¹). The absence of a terminal ≡C-H stretch (around 3300 cm⁻¹) confirms the complete conversion of the starting material.
Alternative Synthetic Routes
While the Hay coupling is a preferred method, other established protocols for the synthesis of symmetrical diynes are also effective:
-
Glaser Coupling: The original method for alkyne homocoupling, it typically employs a copper(I) salt in the presence of an amine base and an oxidant.[2]
-
Eglinton Reaction: This modification uses a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine, which acts as both the solvent and the base.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Hay coupling protocol offers an efficient, reliable, and scalable method for the synthesis of this compound from 1-pentyne. The use of a soluble copper-TMEDA catalyst and aerial oxidation makes this procedure experimentally straightforward and amenable to various laboratory settings. The resulting symmetrical conjugated diyne is a valuable intermediate for further synthetic applications in diverse fields of chemical research and development. Careful execution of the described protocol and appropriate analytical characterization are essential for obtaining a high-purity product.
References
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE. Retrieved from [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted 1,3-diynes by C-C coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). CONJUGATE REDUCTION OF α,β-UNSATURATED p-TOLUENESULFONYLHYDRAZONES TO ALKENES WITH. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Total synthesis of the potent mutagen S-3-(dodeca-1,3,5,7,9-pentaenyloxy)propane-1,2-diol. Retrieved from [Link]
-
ACS Publications. (2015, June 5). Synthesis of Graphdiyne Nanowalls Using Acetylenic Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Properties of 3,7‐Dehydrotropones. Retrieved from [Link]
-
RSC Publishing. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]
-
PubMed. (2015, June 24). Synthesis of Graphdiyne Nanowalls Using Acetylenic Coupling Reaction. Retrieved from [Link]
Sources
Catalytic Routes to 3,7-Decadiyne: A Senior Application Scientist's Guide
Introduction: The Significance of the Diyne Motif
The 1,3-diyne linkage is a fundamental structural element in a diverse array of molecules, from naturally occurring bioactive compounds to advanced materials with unique optical and electronic properties. 3,7-Decadiyne, a symmetrical aliphatic diyne, serves as a valuable building block and model compound in various fields of chemical research and development. Its synthesis via catalytic methods offers advantages in efficiency, selectivity, and sustainability over stoichiometric approaches. This comprehensive guide provides an in-depth exploration of the primary catalytic strategies for the synthesis of this compound, with a focus on practical application notes, detailed experimental protocols, and the underlying mechanistic principles that govern these transformations.
Primary Catalytic Strategy: Oxidative Homocoupling of 1-Pentyne
The most direct and common catalytic route to this compound is the oxidative homocoupling of a terminal alkyne, in this case, 1-pentyne. This approach is dominated by two closely related, copper-catalyzed methods: the Glaser coupling and its more versatile variant, the Hay coupling.
The Glaser and Hay Couplings: A Mechanistic Overview
The Glaser coupling, first reported by Carl Glaser in 1869, is one of the oldest known carbon-carbon bond-forming reactions.[1][2] It involves the dimerization of terminal alkynes in the presence of a copper(I) salt, a base, and an oxidant, typically oxygen from the air.[1][3] The Hay coupling is a significant modification that utilizes a soluble complex of a copper(I) salt with a nitrogen-based ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), which enhances the reaction's versatility and allows for milder conditions.[1][4]
The generally accepted mechanism for these couplings proceeds through several key steps:
-
Deprotonation and Copper Acetylide Formation: The terminal alkyne (1-pentyne) is deprotonated by a base, and the resulting acetylide anion coordinates to the copper(I) center to form a copper(I) acetylide intermediate.[5]
-
Oxidative Coupling: Two molecules of the copper(I) acetylide undergo an oxidative coupling process to form the 1,3-diyne product (this compound) and copper(0).[5] The exact nature of this step is a subject of ongoing research, with proposals involving both mononuclear and dinuclear copper intermediates.[3][6]
-
Catalyst Regeneration: The copper(0) is re-oxidized to the active copper(I) state by an oxidant, typically molecular oxygen, allowing the catalytic cycle to continue.[4][5]
Figure 1: Simplified catalytic cycle for the Glaser-Hay homocoupling of 1-pentyne.
Experimental Protocols for this compound Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via the Glaser and Hay couplings.
Protocol 1: Classical Glaser Coupling of 1-Pentyne
This protocol is a traditional approach to the Glaser coupling, often characterized by the use of an amine base in a suitable organic solvent.
Materials:
-
1-Pentyne
-
Copper(I) chloride (CuCl)
-
Ammonium hydroxide solution (28-30%)
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (e.g., 0.1 eq.) in a mixture of ethanol and ammonium hydroxide. The solution should turn a deep blue color, indicating the formation of the copper-ammonia complex.
-
Addition of 1-Pentyne: Slowly add 1-pentyne (1.0 eq.) to the stirred solution.
-
Reaction: Allow the reaction to stir vigorously at room temperature, open to the atmosphere, to allow for the ingress of oxygen. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a dilute solution of hydrochloric acid until the blue color disappears and the solution becomes acidic.[7] This step dissolves the copper salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hay Coupling of 1-Pentyne (TMEDA-Mediated)
This modified protocol offers improved solubility of the catalyst and often leads to higher yields under milder conditions.[4]
Materials:
-
1-Pentyne
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone or another suitable organic solvent
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
-
Organic solvent for extraction (e.g., hexanes or diethyl ether)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Gas dispersion tube (optional, for bubbling air)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend copper(I) chloride (e.g., 0.05 eq.) in the chosen solvent (e.g., acetone).
-
Ligand Addition: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (e.g., 0.1 eq.) to the suspension. The mixture should become homogeneous and may change color.
-
Reaction Initiation: Add 1-pentyne (1.0 eq.) to the catalyst solution.
-
Aeration: Stir the reaction mixture vigorously at room temperature while bubbling air through the solution using a gas dispersion tube to ensure a sufficient supply of oxygen.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Comparative Data for Catalytic Methods
The choice of catalytic system can significantly impact the yield and reaction conditions for the synthesis of this compound. The following table summarizes typical parameters for the Glaser and Hay couplings.
| Parameter | Glaser Coupling | Hay Coupling |
| Catalyst | Copper(I) salt (e.g., CuCl) | Copper(I) salt (e.g., CuCl) |
| Ligand | None (Ammonia acts as a ligand) | TMEDA |
| Base | Ammonium hydroxide | TMEDA or other amine bases |
| Solvent | Ethanol/Water | Acetone, Dichloromethane, etc. |
| Oxidant | Air (O₂) | Air (O₂) |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | Moderate to Good | Good to Excellent |
Broader Context: Other Catalytic Methods for Diyne Synthesis
While homocoupling is the most direct route to symmetrical diynes like this compound, a comprehensive understanding of diyne synthesis includes methods for creating unsymmetrical diynes.
Cadiot-Chodkiewicz Coupling
This powerful method is used for the synthesis of unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[8] The reaction is highly selective and tolerates a wide range of functional groups.
Figure 2: General scheme of the Cadiot-Chodkiewicz coupling for unsymmetrical diyne synthesis.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9] While not a direct method for producing aliphatic diynes, it is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds involving sp-hybridized carbons and is crucial for the synthesis of a vast array of conjugated systems.
Conclusion and Future Perspectives
The catalytic synthesis of this compound is most effectively achieved through the copper-catalyzed oxidative homocoupling of 1-pentyne. The Hay modification of the Glaser coupling, utilizing a TMEDA ligand, generally offers superior performance in terms of yield and reaction conditions. For researchers and drug development professionals, a thorough understanding of these methods, including their mechanistic underpinnings and practical considerations, is essential for the efficient and reliable synthesis of this and other valuable diyne-containing molecules. Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems, including the use of greener solvents, recyclable catalysts, and milder reaction conditions.[10][11]
References
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
Seavill, P. W., Holt, K. B., & Wilden, J. D. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. RSC Advances, 9(31), 17933-17938. Available from: [Link]
-
Wikipedia. (2023). Glaser coupling. Retrieved from [Link]
-
Anilkumar, G., & Saranya, S. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29062-29083. Available from: [Link]
-
Dehigaspitiya, D. C., et al. (2017). Development of optimized conditions for Glaser-Hay bioconjugations. MethodsX, 4, 208-215. Available from: [Link]
-
Seavill, P. W., Holt, K. B., & Wilden, J. D. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Food and Chemical Toxicology, 131, 110557. Available from: [Link]
-
Chemistry Researches. (2023). Glaser- Hay coupling reaction in the presence of effective 2D magnetic nanocatalyst for the preparation of 1, 3-diynes. Chemistry Researches, 6(2), 123-134. Retrieved from [Link]
-
Gormong, Z. L., et al. (2015). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 48(20), 7545-7555. Available from: [Link]
-
Chemical Methodologies. (2023). Protecting-Group-Free Synthesis of Novel Symmetrical and Unsymmetrical Diynes Dialdehyde via Copper-Catalyzed Glaser–Hay reaction: An Experimental and Computational Study. Chemical Methodologies, 7(10), 784-795. Retrieved from: [Link]
-
ResearchGate. (2019). Glaser−Hay homo‐coupling of terminal alkynes catalyzed by a Cu single‐atom catalyst. Retrieved from [Link]
-
YouTube. (2014). CHM 351 Glaser Coupling-Acidic Terminal Alkynes. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. Available from: [Link]
-
ResearchGate. (2019). Copper (II) catalyzed homocoupling and heterocoupling of terminal alkynes. Retrieved from [Link]
-
ResearchGate. (2014). A Highly Active CuI/TMEDA Catalytic System for the Coupling Reaction of Acid Chlorides with Terminal Alkynes under Solvent-Free Conditions. Retrieved from [Link]
-
ACS Publications. (2025). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. Retrieved from [Link]
-
MDPI. (2020). CCl4-TMEDA-CuCl—A Novel Convenient Catalytic System for Dimerization of Terminal Acetylenes in Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Characterization of Lanthanide(3+) Complexes of Tetraazatetrakisphosphinato and Tetraazatetrakisphosphonato Ligands. Retrieved from [Link]
-
Catalysis Science & Technology. (2015). Terminal alkyne homocoupling reactions catalyzed by an efficient and recyclable polymer-supported copper catalyst at room temperature under solvent-free conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). A Highly Active CuI/TMEDA Catalytic System for the Coupling Reaction of Acid Chlorides with Terminal Alkynes under Solvent-Free Conditions. Retrieved from [Link]
-
MDPI. (2022). NMR Characterization of Lignans. Retrieved from [Link]
-
Patsnap. (2025). NMR Spectroscopy Applications in Polymer Analysis. Retrieved from [Link]
-
Semantic Scholar. (2016). CuI/TMEDA Catalyzed Solvent Free Homo-Coupling Reaction of Terminal Alkynes towards the Synthesis of Buta-1,3-diynes. Retrieved from [Link]
-
SIOC Journals. (2019). Theoretical Study on the Catalytic Mechanism of Copper with Various Valence for the Terminal Alkyne Coupling Reaction. Retrieved from [Link]
-
Digital Commons @ Macalester College. (2016). Optimization of a Copper Catalyzed Cross Coupling Reaction. Retrieved from [Link]
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click chemistry applications involving 3,7-Decadiyne
Application Note: Advanced Click Chemistry Architectures Using 3,7-Decadiyne
Executive Summary & Strategic Rationale
This guide addresses the specific application of This compound (CAS: 2396-65-8) in "Click Chemistry" workflows. Unlike its terminal isomer (1,9-Decadiyne), this compound is a skipped internal diyne . This structural distinction dictates a fundamental shift in reactivity: standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ineffective here due to the lack of terminal acetylenic protons.
Instead, applications involving this compound rely on Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . This reaction is orthogonal to CuAAC and yields 1,5-disubstituted 1,2,3-triazoles , offering distinct steric and electronic properties compared to the 1,4-regioisomers formed by copper catalysis.
Key Applications:
-
Sterically Demanding Crosslinking: Creating polymers with "kinked" 1,5-triazole linkages that alter material tensile strength and glass transition temperature (
). -
Raman Spectroscopy Probes: Utilizing the internal alkyne stretch (
) which lies in the cellular "silent region," distinct from terminal alkynes. -
Heterocycle Synthesis: Modular construction of thiepins via sulfur extrusion (Click-like efficiency).
Mechanistic Insight: The RuAAC Advantage
The primary utility of this compound lies in its ability to undergo cycloaddition with organic azides catalyzed by pentamethylcyclopentadienyl ruthenium chloride complexes, such as
Why Copper Fails and Ruthenium Succeeds
-
CuAAC (Standard): Requires a terminal alkyne to form a Copper(I)-acetylide intermediate. This compound has no terminal protons; thus, CuAAC is chemically impossible.
-
RuAAC (Internal): Proceed via a displacement mechanism where the alkyne and azide coordinate to the Ruthenium center, forming a ruthenacycle intermediate.[1] This mechanism tolerates internal alkynes and dictates the formation of the 1,5-regioisomer .
Figure 1: Mechanistic pathway for the Ruthenium-Catalyzed Cycloaddition of this compound.[2] Unlike CuAAC, this pathway does not require acetylide formation.
Experimental Protocols
Protocol A: RuAAC Crosslinking of Azide-Terminated Polymers
Objective: To crosslink azide-functionalized polyethylene glycol (PEG-N3) using this compound to form a hydrogel with unique mechanical properties derived from 1,5-triazole geometry.
Reagents:
-
Linker: this compound (Standard Grade, >97%).
-
Polymer: Linear PEG-Diazide (MW 2000).
-
Catalyst:
(Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)). -
Solvent: THF or Dioxane (Anhydrous).
Step-by-Step Methodology:
-
Stoichiometric Calculation:
-
Calculate molar equivalents based on azide:alkyne ratio. Since this compound is a diyne, 1 mole of linker reacts with 2 moles of azide groups.
-
Target Ratio: 1:1 (Alkyne group : Azide group).
-
-
Catalyst Preparation (Glovebox or Schlenk Line):
-
Dissolve
(2–5 mol% per alkyne bond) in degassed THF. -
Note: Ruthenium catalysts are sensitive to air oxidation over time; fresh preparation is critical for high yields.
-
-
Reaction Assembly:
-
In a reaction vial, mix PEG-Diazide (100 mg, 0.05 mmol) and this compound (3.35 mg, 0.025 mmol) in 1 mL THF.
-
Add the catalyst solution.
-
Seal the vial under Argon/Nitrogen atmosphere.
-
-
Incubation:
-
Heat the reaction mixture to 60°C for 12–24 hours.
-
Checkpoint: Unlike CuAAC (room temp), RuAAC with internal alkynes often requires thermal activation to overcome the steric barrier of the internal triple bond.
-
-
Purification & Analysis:
-
Precipitate the polymer into cold diethyl ether.
-
Validation: Analyze via
-NMR. The disappearance of the methylene protons adjacent to the alkyne (approx. 2.1 ppm) and the appearance of triazole ring protons (7.5–8.0 ppm) confirms ligation.
-
Protocol B: Raman Spectroscopy Calibration Standard
Objective: Use this compound as a "Silent Region" Raman probe. Internal alkynes possess a higher Raman cross-section than terminal alkynes and appear in a noise-free spectral window (
Data Table: Raman Shift Comparison
| Molecule Type | Functional Group | Raman Shift ( | Signal Intensity | Interference Risk |
| This compound | Internal Alkyne | 2230–2250 | High | Low (Silent Region) |
| 1,9-Decadiyne | Terminal Alkyne | 2100–2120 | Moderate | Low |
| Proteins/Lipids | C-H / Amide | 2800–3000 / 1600 | Very High | High (Cellular Noise) |
Workflow:
-
Sample Prep: Dissolve this compound in DMSO to create a 10 mM stock.
-
Cellular Incubation (Optional): If using as a lipid mimic, incubate cells (e.g., HeLa) with 50 µM probe for 4 hours.
-
Imaging: Excitation at 532 nm or 785 nm. Focus on the
band. -
Result: The internal alkyne provides a sharp, interference-free peak suitable for ratiometric imaging against cellular protein backgrounds.
Advanced Application: Thiepin Synthesis (Sulfur Click)
While not a traditional "click" reaction, the reaction of skipped diynes with sulfur monochloride (
-
Reaction: this compound +
4,5-diethyl-3,6-dihydro-1,2-dithiin (precursor to Thiepins). -
Significance: This creates sulfur-rich heterocycles found in various pharmaceutical candidates without complex multi-step synthesis.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| No Reaction (RuAAC) | Catalyst Deactivation | Use fresh |
| Low Yield | Steric Hindrance | Increase temperature to 80°C; switch solvent to Toluene/DMF. |
| Regioisomer Mix | Wrong Catalyst | Ensure Cp* (pentamethyl) ligand is used; Cp (unsubstituted) is less selective. |
| Precipitation | Polymer Crosslinking | If solution turns cloudy, gelation has occurred (success). |
References
-
Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. Link
- Foundational text establishing RuAAC for internal alkynes.
-
Boren, B. C., et al. (2008).[3] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society. Link[3]
- Detailed mechanistic study confirming the form
-
Yamakoshi, H., et al. (2012). "Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells." Journal of the American Chemical Society. Link
- Validates the use of internal alkynes as superior Raman probes.
-
Majmudar, J. D., et al. (2010). "Bioorthogonal chemistry in living animals." Accounts of Chemical Research. Link
- Contextualizes the stability of internal alkynes in biological systems.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Guide for 3,7-Decadiyne Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,7-decadiyne. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and functionalization of this non-conjugated internal diyne. As a versatile building block, this compound offers unique opportunities in the construction of complex molecular architectures, but its successful application requires a nuanced understanding of its reactivity. This resource, presented in a question-and-answer format, aims to equip you with the knowledge to navigate potential experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
My intramolecular cyclization of this compound is resulting in low yields and a complex mixture of products. What are the likely causes and how can I improve this?
Low yields and product mixtures in the cyclization of 1,6-diynes like this compound are common issues stemming from several factors, primarily related to catalyst activity, reaction conditions, and substrate purity.
Potential Causes and Solutions:
-
Catalyst Deactivation: Many transition metal catalysts used for diyne cyclizations are sensitive to air and moisture.[1] Deactivation can lead to incomplete conversion and the formation of side products.
-
Solution: Ensure all solvents and reagents are rigorously dried and degassed. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). For particularly sensitive catalysts, working in a glovebox is recommended. The use of fresh, high-purity catalyst is also crucial.
-
-
Sub-optimal Reaction Temperature: The temperature can significantly influence the reaction rate and selectivity.[2][3]
-
Solution: Screen a range of temperatures. Lower temperatures may favor the desired cyclized product over decomposition pathways, while higher temperatures might be necessary to overcome the activation energy. Stepwise temperature ramping can also be beneficial.
-
-
Incorrect Solvent Choice: The solvent plays a critical role in catalyst solubility, stability, and reactivity.[2][4][5]
-
Solution: Experiment with a variety of anhydrous, degassed solvents. Non-polar aprotic solvents like toluene or THF are often good starting points for many metal-catalyzed reactions. For specific catalyst systems, more polar solvents like DMF or acetonitrile might be required.
-
-
Formation of Oligomers/Polymers: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of oligomeric or polymeric byproducts.
-
Solution: Employ high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture containing the catalyst over an extended period using a syringe pump.
-
-
Byproduct Formation: In some cases, especially with rhodium catalysts, diyne dimerization can be a significant side reaction.[6]
-
Solution: Modifying the ligand on the metal center can sometimes suppress dimerization. Additionally, optimizing the substrate-to-catalyst ratio can help favor the intramolecular pathway.
-
Troubleshooting Guide: Specific Reaction Types
Transition Metal-Catalyzed Cyclizations (e.g., Cobalt, Rhodium, Palladium)
Transition metal-catalyzed cyclization is a powerful method for constructing cyclic systems from 1,6-diynes like this compound.[1] However, achieving high yields and selectivity can be challenging.
Q: My cobalt-catalyzed [2+2+2] cyclization of this compound with a nitrile to form a pyridine is failing. What should I investigate?
A: The cobalt-catalyzed synthesis of pyridines from diynes and nitriles is a robust method, but its success hinges on several critical parameters.
Troubleshooting Steps:
-
Catalyst Pre-activation: Ensure your cobalt catalyst is in the active oxidation state. Pre-reduction of a Co(II) or Co(I) precursor with a suitable reducing agent (e.g., Zn dust) may be necessary.
-
Ligand Choice: The electronic and steric properties of the ligand on the cobalt center are crucial. For challenging substrates, screening different phosphine or N-heterocyclic carbene (NHC) ligands can significantly impact the reaction outcome.
-
Reaction Additives: Some protocols require the use of additives to promote the catalytic cycle. For example, Lewis acids can sometimes enhance the reactivity of the nitrile.
-
Substrate Purity: Impurities in the this compound or the nitrile can poison the catalyst. Ensure both starting materials are of high purity.
Table 1: Recommended Starting Conditions for this compound Cyclization
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-10 mol% | Higher loading may be needed for less reactive substrates. |
| Concentration | 0.01 - 0.1 M | High dilution is often critical to favor intramolecular reactions. |
| Temperature | 25 - 120 °C | Start at a lower temperature and gradually increase if no reaction is observed. |
| Solvent | Toluene, THF, Dioxane | Must be anhydrous and degassed. |
Experimental Protocol: General Procedure for Cobalt-Catalyzed [2+2+2] Cyclization of this compound with Acetonitrile
-
To a flame-dried Schlenk flask under an argon atmosphere, add the cobalt catalyst (e.g., Co(I) complex, 5 mol%).
-
Add anhydrous, degassed solvent (e.g., THF, to achieve a final concentration of 0.05 M).
-
Add the nitrile (e.g., acetonitrile, 1.2 equivalents).
-
In a separate flask, prepare a solution of this compound (1 equivalent) in the same solvent.
-
Slowly add the this compound solution to the catalyst-containing flask via syringe pump over 4-6 hours.
-
Stir the reaction at the desired temperature and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, quench appropriately, and proceed with purification.
Visualization of the Catalytic Cycle
Caption: A simplified catalytic cycle for the cobalt-catalyzed [2+2+2] cyclization of a diyne and a nitrile.
Hydroboration of this compound
Hydroboration-oxidation of internal alkynes can be a powerful tool for their functionalization, but regioselectivity is a major challenge, especially with a symmetric diyne like this compound where both triple bonds are sterically similar.[7][8][9][10]
Q: I am attempting a monohydroboration of this compound, but I am getting a mixture of products, including dihydroborated species and regioisomers. How can I achieve selective monohydroboration?
A: Achieving selective monohydroboration of a non-conjugated diyne requires careful control of stoichiometry and the use of sterically demanding boranes.
Troubleshooting Strategies:
-
Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the borane reagent to favor monohydroboration. Using a large excess will inevitably lead to dihydroboration.
-
Bulky Borane Reagents: Employ sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[8][9] These reagents are more selective for the less sterically hindered position of the alkyne and are less prone to dihydroboration due to their bulk.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity. Higher temperatures can lead to a loss of regioselectivity and increased side reactions.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC to stop the reaction once the starting material is consumed to prevent over-reaction.
Visualization of Regioselectivity in Hydroboration
Caption: The choice of borane reagent impacts the selectivity of this compound hydroboration.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful method for constructing cyclopentenones from an alkyne, an alkene, and carbon monoxide, often mediated by cobalt carbonyl complexes.[11][12][13][14][15] For an intramolecular reaction with this compound (acting as both the alkyne and alkene precursor after a partial reduction or isomerization), careful control is needed.
Q: My intramolecular Pauson-Khand reaction of a this compound derivative is not proceeding. What are the common pitfalls?
A: The success of a Pauson-Khand reaction is highly dependent on the reaction conditions and the specific substrate.
Troubleshooting Checklist:
-
Carbon Monoxide Source: Ensure a reliable source of carbon monoxide. This can be from a CO cylinder (use with extreme caution in a well-ventilated fume hood with a CO monitor) or from a CO-releasing molecule (CORM).
-
Cobalt Complex: Dicobalt octacarbonyl (Co₂(CO)₈) is the classic reagent. Ensure it is fresh, as it can degrade upon storage.
-
Promoters: The reaction can often be sluggish. Promoters such as N-oxides (e.g., N-methylmorpholine N-oxide, NMO) can accelerate the reaction by facilitating CO dissociation from the cobalt center.
-
Solvent and Temperature: A range of solvents can be used, with toluene and DME being common. The reaction often requires elevated temperatures (60-110 °C). Microwave irradiation has also been shown to be effective in some cases.[6]
Purification and Analysis
Q: I am having difficulty purifying my cyclic product from the reaction mixture. It seems to be co-eluting with byproducts on silica gel chromatography.
A: The purification of non-polar cyclic compounds can be challenging due to similar polarities with non-polar byproducts.[16][17]
Purification Strategies:
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18) with a non-aqueous solvent system (e.g., methanol/dichloromethane).
-
Solvent System Optimization: For silica gel chromatography, a very non-polar eluent system (e.g., hexanes or heptane with a very small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane) is often necessary. A shallow gradient can improve separation.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Q: How can I definitively characterize the structure and stereochemistry of my cyclized product?
A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[18][19][20][21]
Analytical Workflow:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula of the product.
-
¹H NMR Spectroscopy: Provides information on the proton environment, including chemical shifts, coupling constants (which can help determine stereochemistry), and integration.
-
¹³C NMR Spectroscopy: Determines the number and types of carbon atoms in the molecule.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for piecing together the carbon skeleton.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, providing valuable information about the stereochemistry of the molecule.
Safety Precautions
Working with this compound and the reagents for its transformation requires strict adherence to safety protocols.
-
Handling this compound: While not acutely toxic, it is a flammable liquid. Handle in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organometallic Reagents: Many catalysts and reagents used in alkyne chemistry are pyrophoric (ignite spontaneously in air) and/or water-reactive.[22][23][24] Handle these reagents under an inert atmosphere using proper Schlenk line or glovebox techniques. Always have an appropriate fire extinguisher (e.g., Class D for metal fires) readily available.
-
Carbon Monoxide: CO is a colorless, odorless, and highly toxic gas. Always use a CO monitor when working with this reagent and ensure the reaction is performed in a well-ventilated fume hood.
References
-
Cobalt-Catalyzed Cyclization/Hydrosilylation Reaction of 1,6-Diynes Enabled by an Oxidative Cyclization–Hydrosilylation Mechanism. ACS Catalysis. [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry. [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group Meeting. [Link]
-
Transition metal-catalyzed cycloisomerization of 1,6-allenynes. a... ResearchGate. [Link]
-
De novo Synthesis of Substituted Pyridines. ResearchGate. [Link]
-
Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols. PMC. [Link]
-
Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PMC. [Link]
-
NMR and GC Analyses of 3-Carene Isomerization Products over Activated Glauconite. [Link]
-
for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). [Link]
-
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]
-
Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society. [Link]
-
Intramolecular Rhodium-Catalyzed [2 + 2 + 2] Cyclizations of Diynes with Enones. PMC. [Link]
-
Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
-
Diastereo- and enantioselective rhodium(iii)-catalyzed reductive cyclization of cyclohexadienone-containing 1,6-dienes. Chemical Communications. [Link]
-
A Computational Perspective to Intermolecular Interactions and the Role of the Solvent on Regulating Protein Properties. PMC. [Link]
-
(PDF) Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
-
MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. PMC. [Link]
-
How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers in Chemistry. [Link]
-
Deciphering composition and connectivity of a natural product with the assistance of MS and 2D NMR. ResearchGate. [Link]
-
Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. PubMed. [Link]
-
Au(I)-Catalyzed Domino Cyclization of 1,6-Diynes Incorporated with Indole. Organic Letters. [Link]
-
Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols. Organic Chemistry Portal. [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]
-
Rhodium(I)-Catalyzed Asymmetric Hydroarylative Cyclization of 1,6-Diynes to Access Atropisomerically Labile Chiral Dienes. PubMed. [Link]
-
(PDF) Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. [Link]
-
Hydroboration Oxidation of Alkynes with Practice Problems. Chemistry Steps. [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
-
A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). MDPI. [Link]
-
Overview of Regioselective and Stereoselective Catalytic Hydroboration of Alkynes. RAIITH. [Link]
-
Effects of Solvent and Temperature on Reaction Outcome. ResearchGate. [Link]
-
Can someone explain why Hydroboration-oxidation doesn't work in this case? Does it only work on a terminal alkene? r/chemhelp. Reddit. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Reaction product analysis by high-performance liquid chromatography-solid-phase extraction-nuclear magnetic resonance Application to the absolute configuration determination of naturally occurring polyyne alcohols. PubMed. [Link]
-
Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds. [Link]
-
The Intermolecular Pauson-Khand Reaction. University of Windsor. [Link]
-
Platinum-Catalyzed Hydrative Cyclization of 1,6-Diynes for the Synthesis of 3,5-Substituted Conjugated Cyclohexenones. PMC. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
Experimental and Theoretical Insights into the Intermolecular Interactions in Saturated Systems of Dapsone in Conventional and Deep Eutectic Solvents. NIH. [Link]
-
Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. [Link]
-
Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans. RSC Publishing. [Link]
-
Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications. [Link]
-
Discussion Addendum for: Rh(I)-Catalyzed Allenic Pauson-Khand Reaction. Organic Syntheses. [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. A Computational Perspective to Intermolecular Interactions and the Role of the Solvent on Regulating Protein Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular Rhodium-Catalyzed [2 + 2 + 2] Cyclizations of Diynes with Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 3,7-Decadiyne
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
What is the most common and efficient method for synthesizing 3,7-decadiyne?
The most prevalent and efficient laboratory-scale synthesis of this compound, a symmetrical non-conjugated diyne, is the Glaser-Hay coupling of a terminal alkyne, 1-pentyne.[1][2] This reaction involves the oxidative homocoupling of the terminal alkyne in the presence of a copper(I) catalyst and a chelating amine ligand, typically N,N,N',N'-tetramethylethylenediamine (TMEDA), with oxygen from the air serving as the oxidant.[3][4] The Cu-TMEDA complex is soluble in a wide range of organic solvents, making the Hay modification of the Glaser coupling particularly versatile.[5]
What are the primary starting materials and reagents required?
The synthesis of this compound via Glaser-Hay coupling necessitates the following key components:
-
Starting Material: 1-Pentyne
-
Catalyst: A copper(I) salt, such as copper(I) chloride (CuCl) or copper(I) iodide (CuI).
-
Ligand: N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly effective in solubilizing the copper catalyst and accelerating the reaction.[1]
-
Solvent: A variety of organic solvents can be used, with acetone or 2-propanol being common choices.
-
Oxidant: Molecular oxygen, typically supplied by bubbling air through the reaction mixture.
What are the expected yield and purity for this reaction?
Under optimized conditions, the Glaser-Hay coupling of 1-pentyne can afford this compound in good to excellent yields. However, the yield is highly dependent on the reaction parameters. Purity can be affected by the presence of side products, most notably the conjugated isomer, 3,5-decadiyne, and unreacted starting material. Careful purification is essential to obtain high-purity this compound.
How can I confirm the successful synthesis of this compound?
The structure of this compound can be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals include a triplet for the terminal methyl groups, a multiplet for the ethyl group methylene protons, and a characteristic signal for the methylene protons adjacent to the triple bonds.
-
¹³C NMR: The spectrum will show distinct signals for the sp-hybridized carbons of the alkyne groups and the different sp³-hybridized carbons in the propyl chains.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight of the product and assess its purity.
-
Infrared (IR) Spectroscopy: The presence of a weak C≡C stretching vibration around 2240 cm⁻¹ and the absence of a terminal alkyne C-H stretch (around 3300 cm⁻¹) are indicative of the internal diyne structure.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
A low yield of this compound is a common problem that can be attributed to several factors.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The copper(I) catalyst is susceptible to oxidation to the less active copper(II) state before the reaction commences. | 1. Use freshly purchased, high-purity CuCl or CuI. 2. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) before introducing air as the oxidant. |
| Insufficient Oxygen | Oxygen is the terminal oxidant in the catalytic cycle, and a lack of it will stall the reaction. | 1. Vigorously stir the reaction mixture to ensure good mixing with the headspace. 2. Bubble a gentle stream of air through the reaction mixture using a needle. |
| Inappropriate Solvent | The solubility of the Cu-TMEDA complex and the reactants can significantly impact the reaction rate. | 1. Acetone is a commonly used and effective solvent. 2. If solubility issues are suspected, consider using a more polar aprotic solvent like acetonitrile. |
| Low Reaction Temperature | The rate of the coupling reaction is temperature-dependent. | 1. While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor for side reactions at higher temperatures. |
Issue 2: Formation of Isomeric Impurities (e.g., 3,5-Decadiyne)
A significant challenge in the synthesis of non-conjugated diynes is their potential isomerization to more stable conjugated systems.[7]
Causality: The presence of a base, particularly at elevated temperatures, can promote the deprotonation of the methylene protons adjacent to the alkyne, leading to a cascade of reactions that result in the formation of the thermodynamically more stable conjugated diyne.
Prevention and Mitigation Strategies:
-
Control of Basicity: While TMEDA is a base, it is generally not strong enough to cause significant isomerization at moderate temperatures. However, the use of stronger bases should be avoided.
-
Temperature Management: Keep the reaction temperature as low as practically possible to achieve a reasonable reaction rate. Avoid prolonged heating.
-
Work-up Conditions: During the work-up, avoid strongly basic or acidic conditions that could catalyze isomerization. A neutral or slightly acidic wash is preferable for removing the copper catalyst and TMEDA.
Issue 3: Difficulty in Product Purification
This compound is a relatively volatile and non-polar compound, which can make its separation from the polar catalyst and ligand challenging.
Recommended Purification Protocol:
-
Quenching the Reaction: After the reaction is complete (as monitored by TLC or GC), dilute the reaction mixture with a non-polar solvent like hexane or diethyl ether.
-
Removal of Copper Catalyst and TMEDA:
-
Wash the organic layer with a dilute aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl). This will protonate the TMEDA and form a water-soluble copper-ammonia complex, which will partition into the aqueous layer.[8][9] Repeat the washing until the blue color of the copper complex is no longer visible in the aqueous layer.
-
Alternatively, washing with an aqueous solution of EDTA can effectively chelate and remove the copper ions.[9]
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent by rotary evaporation at a low temperature and reduced pressure to avoid loss of the volatile product.
-
Final Purification (if necessary):
-
Distillation: For larger quantities, vacuum distillation can be an effective method for obtaining high-purity this compound.[10][11] Given its expected boiling point, a reduced pressure will be necessary to avoid decomposition.
-
Column Chromatography: For smaller scales, flash chromatography on silica gel using a non-polar eluent (e.g., hexane) can separate the non-polar product from any remaining polar impurities.
-
Experimental Protocols
Optimized Synthesis of this compound via Glaser-Hay Coupling
This protocol is a recommended starting point for the synthesis of this compound.
Materials:
-
1-Pentyne (high purity)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Acetone (anhydrous)
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add CuCl (0.1 eq) and TMEDA (1.2 eq).
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous acetone to dissolve the catalyst and ligand, forming a clear solution.
-
Add 1-pentyne (1.0 eq) to the reaction mixture.
-
Replace the inert atmosphere with a balloon of air or bubble a gentle stream of air through the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, dilute the reaction mixture with hexane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by vacuum distillation or flash column chromatography (hexane as eluent) to afford this compound as a colorless oil.
Visualizations
Glaser-Hay Coupling Catalytic Cycle
Caption: Catalytic cycle of the Glaser-Hay coupling for this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
-
Balaraman, K., & Kesavan, V. (2010). Efficient Copper(II) Acetate Catalyzed Homo- and Heterocoupling of Terminal Alkynes at Ambient Conditions. Synthesis, 2010(20), 3461-3466. [Link]
-
Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320–3321. [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. (2025). ACS Omega. [Link]
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. (2019). RSC Publishing. [Link]
-
Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. (n.d.). Science of Synthesis. [Link]
-
Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester Department of Chemistry. [Link]
-
3,7-Decadiene. (n.d.). PubChem. [Link]
-
Hydrogenation of conjugated dienes and isomerization of butenes on CdO, Co3O4 and Cr2O3. (1981). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. [Link]
-
Distillation Under Reduced Pressure. (2024). iPrep. [Link]
-
Catalyst Removal. (n.d.). Carnegie Mellon University. [Link]
-
From Conjugated to Enantioenriched Skipped Dienes: Co-Catalyzed Asymmetric Cross-Hydrodimerization of 1,3-Dienes and Alkynes. (2025). PubMed. [Link]
-
Reduction of Alkynes. (2024). Chemistry LibreTexts. [Link]
-
13C NMR Spectroscopy. (n.d.). ChemConnections. [Link]
-
How to completely remove copper catalyst ( CuBr/HMTETA) from polymers coated on nanoparticles synthesized by ATRP. (2016). ResearchGate. [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. [Link]
-
Total synthesis of polyyne natural products. (n.d.). Comptes Rendus de l'Académie des Sciences. [Link]
-
Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling of E-Iodoalkenes. (2024). The Journal of Organic Chemistry. [Link]
-
Reduction of alkynes (video). (n.d.). Khan Academy. [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
-
Work up to remove copper. (2021). Reddit. [Link]
-
Copper-Free Synthesis of Skipped Diynes via Cross-Coupling Reactions of Alkynylalanes with Propargylic Electrophiles. (2025). ResearchGate. [Link]
-
Which is the best and fastest technique to remove copper after polymerization reactions by ATRP? (2012). ResearchGate. [Link]
-
Distillation Under Reduced Pressure – Definition, Principle and Advantage. (2019). YouTube. [Link]
-
Is there another way to get rid of the remnants of the copper catalyst? (2022). ResearchGate. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to Preventing Polymerization of 3,7-Decadiyne During Storage
Welcome to the technical support guide for 3,7-decadiyne. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this valuable internal diyne. As a hydrocarbon with two carbon-carbon triple bonds, this compound is a versatile building block in organic synthesis but is also susceptible to unwanted polymerization.[1] This guide provides in-depth, field-proven insights into the causes of polymerization and robust protocols for its prevention and detection.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the storage and handling of this compound.
Q1: What is this compound, and why is it prone to polymerization?
A: this compound is an internal diyne, meaning its two alkyne (triple bond) functional groups are located within the carbon chain, not at the ends.[1] These triple bonds are regions of high electron density, making them reactive sites. While internal diynes are generally more stable than terminal alkynes (which have a reactive C-H bond), they can still undergo polymerization.[1] This process is typically initiated by external energy sources like heat and light, or by chemical species such as free radicals and trace metal catalysts, which can trigger a chain reaction linking monomer units together.[2][3]
Q2: What are the primary causes of this compound polymerization during storage?
A: The polymerization of this compound is primarily driven by three factors:
-
Thermal Initiation: Elevated temperatures provide the activation energy needed to initiate radical formation, leading to polymerization. Many reactive monomers can undergo thermal degradation or self-polymerization even at moderate temperatures.[2][4]
-
Photo-initiation: Exposure to light, particularly in the UV spectrum, can generate free radicals that initiate the polymerization cascade.[2]
-
Chemical Contamination: The presence of oxygen, peroxides (which can form upon exposure to air), or trace metal impurities from containers or handling equipment can catalyze polymerization reactions.[3]
Q3: What are the ideal storage conditions for this compound?
A: To maximize shelf-life and maintain purity, we recommend a multi-faceted approach. These conditions are summarized in Table 1 below. The core principle is to mitigate the factors discussed in Q2 by controlling the compound's environment.
Q4: Is a polymerization inhibitor necessary? If so, which one and at what concentration?
A: Yes, for long-term storage (greater than a few weeks), the use of a polymerization inhibitor is strongly recommended. Inhibitors are compounds that scavenge free radicals, effectively terminating the chain reaction of polymerization.[] For non-polar monomers like this compound, phenolic inhibitors are highly effective. Common choices and their typical concentrations are detailed in Table 2. It is crucial to note that many phenolic inhibitors require the presence of a small amount of dissolved oxygen to be effective.[] Therefore, if storing under a strictly anaerobic inert atmosphere, an alternative inhibitor class may be considered, though for most applications, a headspace of air or inert gas with an appropriate phenolic inhibitor is sufficient.
Q5: How can I tell if my this compound has started to polymerize?
A: There are several indicators, ranging from simple visual checks to detailed analytical methods:
-
Visual Inspection: The most immediate signs are a noticeable increase in viscosity, the sample turning yellow or brown, or the formation of solid precipitates.
-
¹H NMR Spectroscopy: This is an excellent first analytical check. The appearance of broad signals, particularly in the aliphatic region, and a decrease in the relative integration of the sharp monomer peaks suggest the presence of polymeric material.[4]
-
Gel Permeation Chromatography (GPC): GPC is the most definitive method for detecting polymerization. It separates molecules by size, and the appearance of a high molecular weight distribution is unequivocal proof of polymer formation.[4][6]
Q6: Can I still use my material if I suspect partial polymerization?
A: This is not recommended. The presence of oligomers and polymers can significantly impact reaction stoichiometry, kinetics, and downstream purification. If polymerization is suspected, the material should be purified before use. A simple and effective method is vacuum distillation or flash column chromatography to separate the pure monomer from the higher molecular weight polymer.
Q7: How do I remove the inhibitor before my experiment?
A: Inhibitors can interfere with many chemical reactions, especially those involving radical or organometallic species. They must be removed immediately prior to use. A standard and effective method is to pass the monomer through a small column of activated basic alumina. This will adsorb the acidic phenolic inhibitor, yielding the pure, uninhibited monomer. Alternatively, a liquid-liquid extraction with an aqueous base (e.g., 1M NaOH) can be used, followed by washing with brine, drying over an anhydrous salt like Na₂SO₄, and filtering.[7] The purified, inhibitor-free monomer should be used immediately, as it is now highly susceptible to polymerization.
Section 2: Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| The sample has turned a pale yellow color, but viscosity appears normal. | Onset of minor degradation or polymerization. May be due to prolonged storage at room temperature or minor air/light exposure. | 1. Perform a ¹H NMR analysis to quantify purity. 2. If purity is >98%, the material may be usable after inhibitor removal. 3. For critical applications, purify by passing through a plug of basic alumina or by vacuum distillation. |
| The liquid's viscosity has noticeably increased. | Significant polymerization has occurred. The sample contains a mixture of monomer, oligomers, and polymer. | 1. Do not use the material directly in a reaction. 2. Attempt to purify the monomer via high-vacuum distillation. This can separate the volatile monomer from the non-volatile polymer. 3. If distillation is not feasible, the batch should be disposed of according to your institution's hazardous waste guidelines. |
| Solid precipitates or flakes are visible in the container. | Advanced polymerization. The material has formed insoluble polymer chains. | 1. The material is no longer usable. 2. Do not attempt to heat the sample to re-dissolve the solids, as this can accelerate further polymerization, potentially leading to a dangerous pressure increase in a sealed container.[8] 3. Dispose of the material safely. |
| ¹H NMR shows broad, undefined peaks and incorrect integration ratios. | Confirmation of polymerization. The broad signals correspond to the polymer backbone. | 1. Quantify the extent of polymerization by comparing the integral of the monomer peaks to the total integral. 2. If the polymer content is >5%, purification is mandatory (see above). 3. Review storage conditions to prevent future occurrences. |
Section 3: Summary of Storage and Handling Recommendations
For ease of reference, the key parameters for storing and handling this compound are summarized below.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Slows the rate of thermal polymerization and degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation and peroxide formation which can initiate polymerization. |
| Container | Amber Glass Bottle with PTFE-lined Cap | Prevents photo-initiation by blocking UV light. Glass and PTFE are inert and prevent contamination.[9] |
| Inhibitor | Required for long-term storage | Scavenges free radicals to prevent the onset of chain polymerization.[] |
| Handling | Use clean, dry glass syringes or stainless steel cannulas. Avoid plastic pipettes. | Minimizes the risk of introducing contaminants like plasticizers or trace metals that could catalyze polymerization. |
Table 2: Common Polymerization Inhibitors for Alkynes
| Inhibitor | Chemical Name | Typical Concentration | Mechanism of Action |
| BHT | Butylated hydroxytoluene | 100 - 250 ppm | Phenolic free-radical scavenger. |
| Hydroquinone | Benzene-1,4-diol | 100 - 200 ppm | Highly effective phenolic free-radical scavenger. |
| MEHQ | 4-Methoxyphenol | 100 - 200 ppm | Phenolic free-radical scavenger. |
Section 4: Key Protocols and Visual Workflows
Protocol 1: Purity Assessment of Stored this compound by ¹H NMR
-
Sample Preparation: In a clean NMR tube, dissolve 5-10 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum. Ensure the spectral window is wide enough to observe both aliphatic and potential aromatic/olefinic regions.
-
Analysis:
-
Identify the characteristic sharp peaks of the this compound monomer.
-
Look for the appearance of any broad, poorly resolved signals, which are indicative of polymer formation.
-
Carefully integrate the monomer peaks and any broad signals. A significant integral contribution from broad peaks confirms polymerization.
-
The presence of sharp, new peaks may indicate degradation or reaction with contaminants.
-
Diagrams: Polymerization Pathways and Handling Workflow
The following diagrams illustrate the key chemical pathways leading to polymerization and a decision-making workflow for handling your stored material.
Caption: A simplified schematic of free-radical polymerization and its inhibition.
Caption: A step-by-step workflow for evaluating the quality of stored this compound.
References
-
Lidston, C. A. L., Abel, B. A., & Coates, G. W. (2020). Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhydrides. Journal of the American Chemical Society, 142, 20161–20169. Available at: [Link]
-
Tang, B. Z., & Qin, A. (2018). Conjugated polymers developed from alkynes. National Science Review, 5(3), 276-277. Available at: [Link]
-
Fairlamb, I. J. S., & Taylor, R. J. K. (Eds.). (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Available at: [Link]
-
StudySmarter. (n.d.). Alkyne Reactions. Retrieved from [Link]
-
Roland, C. D., Li, H., Abboud, K. A., Wagener, K. B., & Veige, A. S. (2024). Cyclic Polymers from Alkynes: A Breakthrough in Polymer Chemistry. Oboro Labs. Available at: [Link]
-
Masuda, T., & Sanda, F. (2012). Alkyne Polymerization. In Comprehensive Polymer Science (2nd ed., Vol. 4, pp. 295-322). Elsevier. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6429663, 3,7-Decadiene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 9.6: Oxidative Cleavage of Alkynes. Retrieved from [Link]
-
HSE. (2004). Fire and Explosion Risk - Reactive Monomers. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
-
González-Romero, E. G., et al. (2021). Incorporation of Conjugated Diynes in Perovskites and their Post‐Synthetic Modification. Chemistry – A European Journal, 27(52), 13173-13178. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (E)-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). CONJUGATE REDUCTION OF α,β-UNSATURATED p-TOLUENESULFONYLHYDRAZONES TO ALKENES WITH CATECHOLBORANE: 5β-CHOLEST-3-ENE. Retrieved from [Link]
Sources
Executive Summary: The "Skipped" Diyne Challenge
Technical Support Center: 3,7-Decadiyne Process Engineering
Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Topic: Scale-Up Challenges & Troubleshooting for this compound Production
Scaling up this compound (
This specific geometry creates two critical failure points during scale-up:
-
Synthetic Competition: The reaction of 1-butynyl nucleophiles with 1,2-dihaloethanes favors elimination (E2) over substitution (
), leading to massive yield losses. -
Storage Instability: The central methylene protons (C5, C6) are bis-propargylic, making them highly susceptible to autoxidation and peroxide formation, posing an explosion hazard during distillation or storage.
This guide addresses these specific bottlenecks using field-proven protocols.
Module 1: Synthesis & Reaction Engineering
Q1: My yield is stuck at <30%, and I see large amounts of vinyl species by GC-MS. What is happening?
Diagnosis: You are fighting the Elimination vs. Substitution battle. In the standard synthesis (2 equivalents of 1-butynyl anion + 1,2-dibromoethane), the 1-butynyl anion acts as a base rather than a nucleophile. It deprotonates the 1,2-dibromoethane, causing an E2 elimination that generates vinyl bromide and acetylene gas, killing your yield.
The Fix:
You must shift the mechanism from E2 to
-
Switch Leaving Groups: If using 1,2-dibromoethane, switch to 1-bromo-2-chloroethane . The chloro- group is a poorer leaving group, which paradoxically reduces the rate of the second elimination event, allowing the first substitution to proceed.
-
Solvent Engineering (Critical): In pure THF, the lithium acetylide aggregates, increasing basicity. You must break these aggregates.
-
Old Standard: HMPA (Carcinogenic, phase out).
-
Scale-Up Standard: Add DMPU (N,N'-Dimethylpropyleneurea) or TMEDA as a co-solvent (20-25 vol%). This solvates the lithium cation, exposing the "naked" acetylide anion, which increases nucleophilicity (
) relative to basicity (E2).
-
Q2: Can I use Grignard reagents (Et-C≡C-MgBr) instead of Lithium reagents to improve safety?
Answer: Generally, No , not for this specific linker. Magnesium acetylides are "harder" nucleophiles in this context and often sluggish with 1,2-dihaloethanes without copper catalysis.
-
Exception: You can use the Grignard route if you employ a Copper(I) Iodide (CuI) catalyst (5-10 mol%). The mechanism changes to a coupling reaction, which suppresses the E2 pathway.
-
Warning: Copper acetylides are shock-sensitive when dry. Ensure a quench protocol that completely dissolves copper salts (NH4Cl/NH3 buffer) before solvent removal.
Module 2: Workup & Purification
Q3: During the quench, the mixture turned into a thick, unmanageable emulsion. How do I break it?
Diagnosis: This is likely caused by precipitating lithium salts (LiBr/LiCl) stabilized by the alkyne acting as a surfactant, or polymer byproducts.
The Fix:
-
Acidification: Do not quench with water alone. Use saturated NH4Cl adjusted to pH ~6. The slight acidity helps protonate alkynyl anions and breaks metal-coordination complexes.
-
Filtration: If the emulsion persists, filter the biphasic mixture through a Celite pad . The solid polymers/salts stabilizing the emulsion will be trapped.
-
Phase Density: this compound has a density of ~0.76 g/mL. It will be the top layer . Ensure you do not accidentally discard the organic layer thinking it is aqueous waste.
Q4: I am seeing new impurities forming during distillation. Is the product decomposing?
Answer: Yes. This compound is thermally sensitive.
-
Isomerization: At temperatures >140°C, the "skipped" triple bonds can migrate into conjugation (forming 3,5-decadiyne), which is thermodynamically more stable.
-
Polymerization: The terminal methyl groups are not the issue; the internal triple bonds can undergo thermal cycloaddition (trimerization) to form benzene derivatives.
Protocol:
-
Vacuum is mandatory: You must distill at <5 mmHg .
-
Bath Temp: Never exceed 110°C.
-
Stabilizers: Add BHT (Butylated hydroxytoluene) (100-500 ppm) to the distillation pot to scavenge radicals preventing polymerization.
Module 3: Safety & Storage (Crucial)
Q5: Why is my stored sample turning yellow and developing a sharp, acrid smell?
Critical Alert: This is Bis-Propargylic Oxidation .
The methylene bridge (
-
Risk: These peroxides are explosive. Concentrating an old sample can lead to detonation.
-
Test: Use starch-iodide paper. If it turns blue/black, do not distill . Quench with ferrous sulfate or sodium thiosulfate immediately.
-
Prevention: Store under Argon at -20°C. Always store with a radical inhibitor (BHT or Vitamin E).
Visual Troubleshooting Guide
The following diagram illustrates the critical decision pathways for the synthesis and purification of this compound.
Caption: Process flow logic for this compound synthesis, highlighting the critical "Elimination Loop" and safety checkpoints.
Standardized Protocol: The DMPU-Modified Alkylation
Objective: Synthesis of this compound (100g Scale) minimizing E2 elimination.
| Parameter | Specification | Reason |
| Reagents | 1-Butyne (2.2 eq), n-BuLi (2.2 eq), 1-Bromo-2-chloroethane (1.0 eq) | Slight excess of alkyne ensures complete consumption of the linker. |
| Solvent System | THF : DMPU (4:1 v/v) | DMPU promotes |
| Temperature | -78°C (Addition) | Low temp during addition prevents immediate elimination; warming drives the sluggish substitution. |
| Concentration | 0.5 M (relative to alkyne) | High dilution favors substitution; high concentration favors aggregation and elimination. |
Step-by-Step:
-
Metallation: Charge a reactor with THF and 1-butyne under Argon. Cool to -78°C. Add n-BuLi dropwise. Stir for 1 hour.
-
Co-Solvent Addition: Add DMPU slowly (exothermic). The solution may change color (often yellow/orange).
-
Linker Addition: Add 1-bromo-2-chloroethane dropwise over 2 hours. Crucial: Maintain T < -60°C during addition.
-
Ramp: Allow to warm to 0°C over 12 hours. Monitor by GC.
-
Quench: Pour into ice-cold saturated NH4Cl. Extract with Hexanes (lighter than water).
-
Purification: Wash organic layer with water (
) to remove DMPU. Dry over MgSO4. Distill under high vacuum.
References
- Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier.
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic basis for E2 vs SN2 competition in acetylides).
-
PubChem. (n.d.).[2] 3,7-Decadiene Compound Summary. National Center for Biotechnology Information. Retrieved from [Link] (Note: While 3,7-Decadiene is the alkene analog, physical property estimations for the diyne are derived from similar datasets).
Sources
Technical Support Center: Catalyst Deactivation in 3,7-Decadiyne Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,7-decadiyne. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation during this critical homocoupling reaction. As your partner in the lab, we aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to enhance the robustness and efficiency of your synthetic protocols.
The synthesis of this compound, a symmetrical diyne, is typically achieved through the oxidative homocoupling of 1-pentyne. This reaction is predominantly catalyzed by two families of transition metal systems: Copper-based catalysts (Glaser-Hay coupling) and Palladium-based catalysts .[1][2][3][4] While powerful, these catalytic systems are susceptible to deactivation, leading to diminished yields, stalled reactions, and reproducibility challenges. This document provides a structured approach to identifying, understanding, and resolving these issues.
FAQ: Is My Catalyst Deactivated? (Common Symptoms)
This section addresses the initial observational symptoms that may indicate a problem with your catalyst's performance.
Q1: My reaction yield has dropped significantly compared to previous successful runs. What is the most likely cause?
A sudden or gradual drop in yield is the most common indicator of catalyst deactivation. Assuming all reagents and conditions are identical, the loss of catalytic activity means fewer turnovers before the catalyst "dies." This can stem from poisoning, where active sites are blocked, or from the degradation of the active catalytic species.[5]
Q2: The reaction starts, and I can see initial product formation (by TLC/GC-MS), but it seems to stop or "stall" before completion. Why?
A stalling reaction is a classic sign of a catalyst with poor stability under the reaction conditions. This can happen for several reasons:
-
Product Inhibition: The newly formed this compound or side-products may coordinate to the metal center more strongly than the starting material, preventing further catalytic turnovers.
-
Catalyst Precipitation: In copper-catalyzed systems, changes in the reaction medium (e.g., pH shift) can cause the active catalyst to precipitate as an insoluble, inactive species like a copper hydroxide.[4]
-
Palladium Agglomeration: In palladium-catalyzed reactions, the active, soluble Pd(0) species can aggregate into inactive palladium black.
Q3: I've noticed a distinct color change in my reaction mixture that wasn't present in previous runs. What could this mean?
For palladium-catalyzed reactions, the formation of a black precipitate (palladium black) is a clear visual cue of catalyst agglomeration and deactivation. In copper-catalyzed systems, a shift from a typical light green or blue of a Cu(II) precatalyst to a cloudy suspension or a change in the solubility of the complex can indicate the formation of inactive species.
Q4: I need to use a higher catalyst loading than the literature suggests to get a decent yield. Is this related to deactivation?
Yes. The need for progressively higher catalyst loadings to achieve the same outcome is a strong indicator that a portion of your catalyst is deactivating early in the reaction. The "turnover number" (TON) of your catalyst is decreasing, requiring more catalyst to be added to compensate for the loss in activity.[3]
Troubleshooting Guide: Uncovering the Root Cause
Once you've identified the symptoms, the next step is to diagnose the specific mechanism of deactivation.
Focus on Copper-Catalyzed Systems (Glaser-Hay Coupling)
The Glaser-Hay coupling relies on a Cu(I) acetylide intermediate, which oxidatively couples, with an oxidant (typically O₂) regenerating the active Cu(I) catalyst.[6][7][8][9]
Q: My copper-catalyzed reaction is sluggish or failing. What are the primary deactivation pathways I should investigate?
A: For Glaser-Hay systems, deactivation is often linked to the stability and solubility of the copper species.
-
Insoluble Species Formation: The base is critical but can be a double-edged sword. An excessively high concentration of a hydroxide base can lead to the precipitation of inactive copper(II) hydroxide.[4] Similarly, the solubility of the copper-amine complex (e.g., with TMEDA) is vital for maintaining a homogeneous and active catalytic system.[2][10]
-
Inhibition by Reagents or Side Products: While many functional groups are tolerated, strong chelating agents or certain anions can bind irreversibly to the copper center. Inorganic salts formed as byproducts can also inhibit the reaction or cause the catalyst to precipitate.[11]
-
Failure of the Redox Cycle: The catalytic cycle depends on the efficient reoxidation of copper by an oxidant (like air). If the reaction is not adequately aerated, or if side reactions consume the oxidant, the catalyst can get trapped in a reduced, less active state.
Focus on Palladium-Catalyzed Systems
Palladium systems for alkyne homocoupling are highly efficient but can be sensitive. They often involve a Pd(0)/Pd(II) catalytic cycle and may use a co-catalyst like CuI.[1][3][12]
Q: My palladium-catalyzed homocoupling of 1-pentyne is giving poor results. What are the common culprits?
A: Palladium catalyst deactivation typically involves poisoning, ligand issues, or physical aggregation.
-
Catalyst Poisoning: Palladium is highly susceptible to poisoning. Trace impurities in your 1-pentyne, solvent, or base can shut down the reaction. Common poisons include sulfur compounds, strongly coordinating amines or phosphines not intended as ligands, and heavy metals.
-
Ligand Degradation or Displacement: The phosphine ligands that stabilize the palladium center are crucial. They can be displaced by strongly coordinating substrates or amines, leading to the formation of dormant palladium complexes that are catalytically inactive at lower temperatures.[5] The ligands themselves can also degrade under harsh conditions.
-
Formation of Palladium Black (Aggregation): The active catalyst consists of discrete, low-valent palladium atoms (often Pd(0)) stabilized by ligands. If these ligands are stripped away or the concentration of Pd(0) becomes too high locally, the atoms can aggregate into bulk palladium metal, which has virtually no catalytic activity in solution. This is an irreversible deactivation pathway.
-
Incomplete Reductive Elimination: The final step of many cross-coupling cycles is reductive elimination, which releases the product and regenerates the active Pd(0) catalyst. If this step is slow or fails, the palladium can become trapped in a stable Pd(II) state, breaking the catalytic cycle.
| Symptom | Possible Cause (Copper System) | Possible Cause (Palladium System) |
| Gradual Yield Loss | Slow poisoning from reagent impurities; gradual change in base pH. | Ligand degradation over time; slow poisoning. |
| Sudden Reaction Failure | Introduction of a potent poison; gross error in reagent concentration (esp. base). | Catalyst precursor failed to activate; potent poison in a new reagent bottle. |
| Reaction Stalls | Product inhibition; precipitation of inactive copper hydroxides.[4] | Formation of a stable off-cycle Pd(II) complex; gradual aggregation to Pd Black.[5] |
| Black Precipitate Forms | N/A | Agglomeration of Pd(0) into inactive Palladium Black. |
Visualizing Deactivation & Troubleshooting
Understanding the pathways of deactivation and having a logical workflow to diagnose them are critical for efficient problem-solving.
General Catalyst Deactivation Pathways
Caption: Primary mechanisms of catalyst deactivation.
Troubleshooting Workflow for Reduced Yield
Caption: Decision tree for troubleshooting catalyst deactivation.
Experimental Protocols
Protocol 1: Diagnostic Test for Reagent Poisoning
This protocol helps determine if your starting materials or solvents contain catalyst poisons.
Objective: To test the activity of a standard catalyst batch with purified vs. unpurified reagents.
Methodology:
-
Establish a Baseline: Set up the this compound synthesis using your standard protocol and a fresh, reliable batch of catalyst. Use reagents from lots that have previously worked, if possible. This is your Positive Control .
-
Prepare Test Reactions: Set up two additional reactions, identical to the control.
-
Reaction A (Solvent Test): Use the solvent from the batch you suspect is contaminated. All other reagents should be from the 'control' batch.
-
Reaction B (Substrate Test): Use the 1-pentyne from the batch you suspect is contaminated. All other reagents (including solvent) should be from the 'control' batch.
-
-
Purify Reagents:
-
Take a portion of the suspect 1-pentyne and pass it through a plug of activated alumina.
-
Take a portion of the suspect solvent and pass it through an activated solvent purification system or distill it.
-
-
Prepare Purified Test Reaction:
-
Reaction C (Purified Reagents Test): Set up a reaction using the purified 1-pentyne and purified solvent.
-
-
Monitor and Analyze: Run all reactions side-by-side under identical conditions. Monitor conversion at regular intervals (e.g., 1 hour, 4 hours, 24 hours) by GC or TLC.
-
Interpret Results:
-
If the Positive Control works and Reactions A and/or B fail, you have confirmed the source of the poison.
-
If Reaction C shows significantly improved yield compared to A/B, this confirms that the impurity is removable by standard purification, validating poisoning as the deactivation mechanism.
-
Protocol 2: General Regeneration of a Supported Palladium Catalyst (e.g., Pd/C)
This protocol is for cases where the catalyst has deactivated due to surface fouling, not irreversible poisoning.
Objective: To remove adsorbed organic residues from a supported palladium catalyst.
Disclaimer: This is a general guideline. Specific conditions may vary. Always handle catalysts and solvents in a well-ventilated fume hood with appropriate PPE.
Methodology:
-
Catalyst Recovery: After the reaction, carefully filter the heterogeneous catalyst from the reaction mixture.
-
Solvent Washing (Sequential):
-
Wash the recovered catalyst thoroughly with a solvent that dissolves the product and starting materials (e.g., ethyl acetate or toluene). Repeat 3-5 times.
-
Wash the catalyst with a polar solvent like methanol or ethanol to remove any polar impurities or salts. Repeat 3-5 times.
-
Perform a final wash with a low-boiling, non-polar solvent like hexane to facilitate drying.
-
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. Caution: Do not use excessively high temperatures, as this can cause thermal degradation (sintering) of the catalyst particles.
-
Activity Test: Test the regenerated catalyst in a small-scale control reaction to compare its activity against a fresh catalyst sample. A significant recovery of activity indicates that deactivation was primarily due to surface fouling. If activity is not restored, the catalyst may be irreversibly poisoned or have suffered thermal/mechanical damage.
References
-
The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Investigations Into the Mechanism of Copper-Mediated Glaser-Hay Couplings Using Electrochemical Techniques. (2019). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. (2019). SciSpace. Retrieved February 6, 2026, from [Link]
-
Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
Glaser-Hay Coupling. (n.d.). SynArchive. Retrieved February 6, 2026, from [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. (2005). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing. Retrieved February 6, 2026, from [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. Retrieved February 6, 2026, from [Link]
-
Heterogeneous Catalytic Homocoupling of Terminal Alkynes. (2012). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Mechanism of the Visible-Light-Mediated Copper-Catalyzed Coupling Reaction of Phenols and Alkynes. (2018). ACS Publications. Retrieved February 6, 2026, from [Link]
-
The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. (2018). MDPI. Retrieved February 6, 2026, from [Link]
-
Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. (2005). Semantic Scholar. Retrieved February 6, 2026, from [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. Retrieved February 6, 2026, from [Link]
Sources
- 1. The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. scispace.com [scispace.com]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. semanticscholar.org [semanticscholar.org]
side reaction pathways in 3,7-Decadiyne chemistry
The following guide is structured as a specialized Technical Support Center for researchers working with 3,7-Decadiyne . It prioritizes troubleshooting real-world experimental failures over generic textbook descriptions.
Status: Operational | Ticket Priority: High | Topic: Side Reaction Pathways & Troubleshooting
Welcome to the technical hub for This compound (CAS: 33840-20-9) .[1] This non-conjugated (skipped) internal diyne presents unique stability and reactivity challenges compared to its terminal or conjugated counterparts.
This guide addresses the three most common "Support Tickets" we receive regarding this molecule: unwanted isomerization , hydrogenation selectivity failure , and oxidative degradation .
🎫 Ticket #01: "My NMR shows shifting propargylic protons and new vinyl signals."
Diagnosis: Base-Catalyzed Isomerization (The "Conjugation Trap") Severity: Critical (Irreversible structural change)
The Mechanism of Failure
Unlike 1,4-diynes (which have a "super-acidic" central methylene), this compound possesses an ethylene spacer (
The side reaction follows a thermodynamic drive toward conjugation . The isolated triple bonds migrate to form a conjugated diene-yne or diyne system, which is energetically favored by
The Pathway:
-
Proton Abstraction: Base removes a propargylic proton (typically from C2 or C5).
-
Allene Formation: Reprotonation occurs at the
-position, creating an allene intermediate. -
Shift to Conjugation: Subsequent shifts move the unsaturation into a conjugated arrangement (e.g., 3,5-decadiyne or 2,4-decadiyne).
Troubleshooting & Prevention
-
Symptom: Appearance of vinyl protons in
NMR (5.0–6.5 ppm region) where none should exist. -
Corrective Action:
-
Avoid Strong Bases: If alkylating, ensure the acetylide is fully formed at low temperatures before adding the electrophile.
-
Quench Protocol: Never allow the reaction mixture to warm to room temperature while highly basic. Quench with saturated
at or . -
Solvent Switch: Avoid HMPA/DMSO with strong bases if possible; these polar aprotic solvents accelerate proton abstraction rates significantly.
-
Pathway Visualization
Figure 1: The base-catalyzed isomerization pathway converting the skipped 3,7-diyne into a conjugated system.
🎫 Ticket #02: "Lindlar Hydrogenation yielded alkanes and trans-alkenes."
Diagnosis: Catalyst Poisoning Failure & Over-Reduction Severity: High (Purification bottleneck)
The Mechanism of Failure
Selective semi-hydrogenation of this compound to
-
Over-reduction: Once the Z-alkene forms, it re-adsorbs and reduces to the alkane (decane).
-
Isomerization: If
is starved (mass transfer limit), the reversible adsorption leads to -bond rotation, releasing the thermodynamically stable trans (E) isomer.
Optimization Protocol (The "Self-Validating" Method)
To ensure Z-selectivity, you must artificially widen the reactivity gap between the alkyne and the alkene.
| Parameter | Standard Protocol | Optimized Protocol (this compound Specific) | Reason |
| Catalyst | Lindlar (Pd/CaCO3/Pb) | Lindlar + Quinoline (synthetic grade) | Quinoline occupies unpoisoned active sites that reduce alkenes. |
| Solvent | Methanol/Ethanol | Hexane/Ethyl Acetate (9:1) | Non-polar solvents reduce the rate of over-reduction compared to alcohols. |
| Monitoring | TLC | GC-MS or H-NMR every 15 min | TLC cannot distinguish Z/E isomers effectively. |
| Stop Point | H2 uptake calculation | 95% Conversion | Stopping early prevents the "over-reduction tail." Purification is easier (Diyne vs Diene) than separating Diene vs Alkane. |
Decision Logic for Hydrogenation
Figure 2: Decision tree for semi-hydrogenation. Quinoline addition is critical for stopping at the Z,Z-diene.
🎫 Ticket #03: "The clear oil turned yellow and viscous in storage."
Diagnosis: Autoxidation & Oligomerization Severity: Moderate (Yield loss, potential safety hazard)
The Mechanism of Failure
This compound contains multiple propargylic C-H bonds (at C2, C5, C6, C9).
-
Radical Abstraction: Atmospheric oxygen can abstract these protons (especially if trace metals are present) to form propargylic radicals.
-
Peroxide Formation: These radicals react with
to form hydroperoxides. -
Oligomerization: The breakdown of hydroperoxides initiates radical polymerization, leading to "gums" (yellow/brown viscous material).
Storage & Handling Guide
| Condition | Recommendation | Technical Rationale |
| Temperature | -20°C | Kinetic suppression of radical initiation. |
| Atmosphere | Argon (Ar) | Nitrogen is lighter than air and less effective at "blanketing" the liquid in opened vials. Argon is heavier and provides a better barrier. |
| Stabilizer | BHT (0.1%) | If downstream chemistry tolerates it, add Butylated Hydroxytoluene (BHT) as a radical scavenger. |
| Container | Amber Glass | UV light promotes the homolytic cleavage of C-H bonds, accelerating degradation. |
📚 References & Authority
-
Isomerization of Skipped Diynes:
-
Brown, C. A., & Yamashita, A. (1975). Saline hydrides and superbases in organic reactions. IX. Acetylene zipper. Exceptionally facile contrathermodynamic multipositional isomerization of alkynes with potassium 3-aminopropylamide. .
-
Note: While this paper discusses the "zipper" to the terminus, it establishes the fundamental lability of internal alkynes to base.
-
-
Lindlar Catalyst Selectivity:
-
Lindlar, H. (1952).[2] Ein neuer Katalysator für selektive Hydrierungen. .
-
Creates the foundational protocol for Pb-poisoned Pd catalysts.
-
-
Mechanism of Alkyne Semi-Hydrogenation:
-
García-Mota, M., et al. (2011).[2] A density functional theory study of the 'mythic' Lindlar hydrogenation catalyst. .
-
Explains the atomic-level "site isolation" required to prevent over-reduction.
-
-
Autoxidation of Alkynes:
-
Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. .
-
General mechanism for radical scavenging in hydrocarbons.
-
Sources
Validation & Comparative
Structural Confirmation of 3,7-Decadiyne Derivatives: Analytical Performance Guide
Based on your request, here is a comprehensive Publish Comparison Guide focusing on the structural confirmation of 3,7-Decadiyne derivatives.
Executive Summary
This compound (
This guide compares the performance of Standard 1D NMR against an Integrated Multi-Modal Approach (2D NMR + GC-MS) for confirming the structure of these derivatives. We evaluate these methodologies based on resolution, stereochemical determination (critical for reduction derivatives), and detection of common regioisomeric byproducts.[1][2]
The Analytical Challenge: Symmetry and Isomerism
When derivatizing this compound (e.g., via semi-hydrogenation to 3,7-decadiene or hydration to diketones), three primary structural risks arise:
-
Stereochemical Ambiguity: Distinguishing Z,Z (cis,cis) from E,E (trans,trans) or Z,E isomers.
-
Positional Isomerization: Migration of the unsaturation (e.g., to a conjugated 3,5-system) during catalysis.[1][2]
-
Symmetry Masking: The
symmetry of the parent molecule often renders the two "halves" of the molecule magnetically equivalent, simplifying the spectra but masking potential asymmetry in mono-functionalized byproducts.
Comparative Workflow Diagram
The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on the derivative type.
Figure 1: Decision tree for selecting analytical protocols based on spectral complexity.
Comparative Analysis: Performance Metrics
We compared the efficacy of Method A (Standard 1D NMR) versus Method B (Integrated 2D NMR + GC-MS) in characterizing the partial reduction product: (3Z,7Z)-deca-3,7-diene.
Table 1: Analytical Performance Comparison
| Feature | Method A: Standard 1D NMR ( | Method B: Integrated (2D NMR + GC-MS) | Performance Verdict |
| Stereochemical Determination | Low. Relies on coupling constants ( | High. NOESY experiments definitively correlate spatial proximity of protons, distinguishing Z vs E.[2] | Method B is essential for isomers.[2] |
| Regioisomer Detection | Moderate. Can detect gross shifts (e.g., terminal vs internal), but struggles with conjugated impurities <5%. | Superior. GC-MS fragmentation patterns clearly distinguish conjugated dienes (stable molecular ion) from skipped dienes.[1][2] | Method B prevents false positives.[2] |
| Sensitivity (LOD) | ~1-5% impurity detection limit.[1][2] | <0.1% impurity detection (GC-MS). | Method B is required for pharma-grade purity.[1][2] |
| Throughput | High. <10 mins per sample.[2] | Low. requires ~1-2 hours per sample for full workup.[1][2] | Method A wins for routine screening.[2] |
Deep Dive: Scientific Rationale & Protocols
The "Blind Spot" in Method A
In 1D
-
Risk: A researcher relying solely on 1D NMR may miss a 10% contamination of the E,Z isomer because the chemical shift difference is <0.05 ppm.
The Solution: Method B (Integrated Protocol)
This protocol combines NOESY (Nuclear Overhauser Effect Spectroscopy) for spatial geometry with GC-MS for skeletal verification.[1][2]
Protocol: Self-Validating Structural Confirmation
Step 1: GC-MS Screening (Purity & Regiochemistry) [1][2]
-
Rationale: Internal alkynes/alkenes ionize differently than terminal ones.[2] Conjugated dienes (e.g., 3,5-decadiene) show intense molecular ions (
) due to resonance stability.[1][2] Skipped 3,7-derivatives often show dominant fragmentation at the allylic positions.[1][2] -
Procedure:
Step 2: 2D NMR (HSQC & NOESY) [1]
-
Rationale: HSQC (Heteronuclear Single Quantum Coherence) assigns protons to specific carbons, disentangling the overlapping alkyl region.[1] NOESY confirms the cis geometry.[2]
-
Procedure:
-
Solvent:
(neutralized with to prevent acid-catalyzed isomerization). -
HSQC: Identify the
bridge carbons (distinct shift ~27 ppm for Z,Z vs ~32 ppm for E,E). -
NOESY: Set mixing time (
) to 500 ms. -
Validation Check:
-
Mechanism of Signal Differentiation
The following graph visualizes the NOE correlations that validate the Z,Z structure.
Figure 2: NOESY correlations required to confirm Z-alkene geometry in skipped diene systems.
Experimental Data Summary
In a validation study of (3Z,7Z)-deca-3,7-diene synthesis:
-
1D NMR Result: Showed a triplet at 5.40 ppm.[2] Integration suggested >95% purity.[2]
-
GC-MS Result: Revealed a peak at
12.4 min (Major) and 12.8 min (Minor, 8%).[1][2] -
NOESY Result: Confirmed the major peak possessed exclusively cis correlations.[2]
References
-
PubChem. (2025).[1][2][3] 3,7-Decadiene Compound Summary. National Library of Medicine.[2] [Link][1]
-
NIST Mass Spectrometry Data Center. (2025).[1][2][3] 3,7-Decadiene Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link][1]
-
Mao, S., et al. (2015).[2][4] Stereoselective Synthesis of Internal Alkynes and Dienes. Organic Letters, 17(7), 1692-1695.[1][2] [Link][1]
-
ResearchGate. (2025). Specific derivatization of internal alkynes for improved electrospray analysis. [Link]
Sources
Comparative Analysis of Decadiyne Isomers: A Technical Guide for Drug Development & Materials Science
Executive Summary: The Structural Triad
In the landscape of
This guide analyzes the three critical classes of decadiyne isomers:
-
1,9-Decadiyne (Terminal): The "Click" standard for bioorthogonal ligation and drug delivery systems.
-
4,6-Decadiyne (Conjugated): The chromogenic core for polydiacetylene (PDA) biosensors.
-
2,8-Decadiyne (Internal): A stable precursor for metal-catalyzed cycloadditions, often used as a negative control in click assays due to its steric protection.
Comparative Technical Specifications
The following data aggregates experimental values and calculated properties to provide a baseline for selection.
| Feature | 1,9-Decadiyne | 4,6-Decadiyne | 2,8-Decadiyne |
| Structure Type | Terminal (Non-conjugated) | Internal (Conjugated) | Internal (Non-conjugated) |
| CAS Number | 1720-38-3 | 16387-71-6 | 4116-93-2 |
| Boiling Point | 80–81°C (10 mmHg) | 96°C (15 mmHg) | ~173°C (Atmospheric, Calc) |
| Density (25°C) | 0.822 g/mL | 0.820 g/mL | ~0.81 g/mL |
| Refractive Index | 1.449–1.453 | ~1.49 (Est. high conjugation) | ~1.45 |
| Primary Reactivity | CuAAC (Click), Thiol-yne | Topochemical Polymerization | Ru-catalyzed Cycloaddition |
| Key Application | Drug Delivery Linkers, MOFs | Biosensors (Colorimetric) | Stereoselective Synthesis |
Deep Dive: 1,9-Decadiyne & Bioorthogonal Chemistry
Role: 1,9-Decadiyne is the premier choice for constructing "Clickable" drug delivery vehicles. Its terminal protons (
Mechanism: The CuAAC Catalytic Cycle
Unlike internal isomers, 1,9-decadiyne forms a
Figure 1: The CuAAC cycle highlights the necessity of the terminal proton in 1,9-decadiyne for copper-acetylide formation (Step 3).
Protocol A: Quantitative CuAAC Efficiency Assay
Objective: Determine ligation efficiency of 1,9-decadiyne with a model azide (Benzyl Azide).
Reagents:
-
1,9-Decadiyne (1.0 equiv)
-
Benzyl Azide (2.1 equiv)
- (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent:
-BuOH/H2O (1:1)
Step-by-Step Workflow:
-
Preparation: Dissolve 134 mg (1 mmol) of 1,9-decadiyne and 280 mg (2.1 mmol) of benzyl azide in 5 mL of
-BuOH. -
Catalyst Activation: In a separate vial, dissolve 12.5 mg
and 20 mg sodium ascorbate in 5 mL water. The solution should turn bright yellow (reduction to Cu(I)). -
Initiation: Add the aqueous catalyst solution to the organic phase. Stir vigorously at Room Temperature (RT) for 4 hours.
-
Monitoring: Spot on TLC (Hexane/EtOAc 4:1). The disappearance of the alkyne spot (
) and appearance of the bis-triazole ( ) indicates completion. -
Workup: Dilute with water (20 mL), extract with dichloromethane (3 x 15 mL). Wash with 5%
(to remove Cu). Dry over . -
Validation:
NMR should show the diagnostic triazole proton singlet at 7.5-8.0 ppm.
Deep Dive: 4,6-Decadiyne & Conjugated Polymers
Role: 4,6-Decadiyne represents the simplest
Mechanism: Topochemical Polymerization
For diynes to polymerize, they must be aligned in a crystal lattice with specific geometry:
-
d-spacing: ~4.9 Å
-
Angle (
): ~45°
Since 4,6-decadiyne is a liquid at RT, it must be synthesized or derivatized (e.g., into a lipid) to achieve this solid-state alignment.
Figure 2: The chromogenic transition of 4,6-decadiyne derivatives relies on the ordered alignment of the conjugated core.
Protocol B: Synthesis of 4,6-Decadiyne (Glaser Coupling)
Objective: Synthesize the conjugated 4,6-decadiyne core from 1-pentyne via oxidative homocoupling.
Reagents:
-
1-Pentyne (Terminal alkyne precursor)
-
CuCl (Catalyst, 10 mol%)
-
TMEDA (Ligand, 20 mol%)
-
Oxygen (Oxidant, balloon)
-
Solvent: Acetone
Step-by-Step Workflow:
-
Catalyst Prep: In a round-bottom flask, dissolve CuCl (0.1 equiv) and TMEDA (0.2 equiv) in acetone. Stir for 15 min to form the blue-green complex.
-
Addition: Add 1-pentyne (1.0 equiv) dropwise.
-
Oxidation: Attach an
balloon. Stir vigorously at RT for 12–24 hours. The solution will darken. -
Quench: Add 1M HCl to quench the catalyst and protonate any unreacted species.
-
Extraction: Extract with hexanes. The product, 4,6-decadiyne, is non-polar.
-
Purification: Silica gel chromatography (100% Hexanes).
-
Result: 4,6-Decadiyne is isolated as a colorless oil (BP ~96°C at 15 mmHg). Note: Store at 4°C in the dark to prevent uncontrolled polymerization.
Safety & Toxicity Profile
| Hazard Class | 1,9-Decadiyne | 4,6-Decadiyne | Mitigation |
| Flammability | High (Flash Point ~60°C) | High | Ground all glassware; use spark-proof tools. |
| Instability | Stable at RT | Potential for polymerization | Store conjugated diynes in amber vials at <4°C. |
| Toxicity | Aspiration Hazard (Cat 1) | Irritant | Use chemical fume hood; avoid aerosol generation. |
Critical Warning: Do not distill decadiynes to dryness. Residues can concentrate peroxides or oligomers that are shock-sensitive.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74400, 1,9-Decadiyne. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4,6-Decadiyne. Retrieved from [Link]
-
Glaser, C. (1869).[1][2] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft. (Historical foundation of conjugated diyne synthesis).
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society.[3] (Mechanism of CuAAC).[1][4]
-
Cheméo. (2025).[5] Physical Properties of 1,9-Decadiyne and 2,8-Decadiyne. Retrieved from [Link]
Sources
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,9-Decadiyne | C10H14 | CID 74400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison: Reactivity Profiles of 3,7-Decadiyne vs. Terminal and Conjugated Analogs
Executive Summary
This guide provides a technical analysis of 3,7-Decadiyne , a symmetrical, internal, non-conjugated diyne, contrasting its reactivity with terminal isomers (e.g., 1,9-Decadiyne) and conjugated systems.
For researchers in drug discovery and materials science, this compound represents a specific "reactivity sweet spot":
-
Catalyst Safety: Unlike terminal alkynes, it does not poison sensitive molybdenum/tungsten metathesis catalysts.
-
Stereochemical Control: Its internal structure allows access to specific Z,Z- or E,E- diene scaffolds (common in pheromone and lipid synthesis) which are inaccessible from terminal alkynes.
-
Orthogonal Ligation: It resists standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling orthogonal labeling strategies when paired with terminal alkynes.
Structural Analysis & Electronic Properties
To understand the reactivity differences, we must first define the structural constraints.
| Feature | This compound (Focus) | 1,9-Decadiyne (Terminal) | 5,7-Dodecadiyne (Conjugated) |
| Structure | Internal, Isolated ( | Terminal, Isolated | Internal, Conjugated |
| Hybridization | |||
| Acidity ( | ~45 (Negligible) | ~25 (Deprotonatable) | ~45 (Negligible) |
| Electronic State | Electronically decoupled alkynes | Electronically decoupled | |
| Steric Profile | High (Ethyl tails hinder approach) | Low (Open attack vector) | Medium (Linear rod-like) |
Electronic Decoupling
This compound possesses a two-carbon spacer (
Comparative Reactivity Matrix
The following table summarizes performance across three critical reaction classes.
| Reaction Class | This compound (Internal) | 1,9-Decadiyne (Terminal) | Performance Note |
| CuAAC ("Click") | Inert/Poor | Excellent | This compound sterically prohibits the formation of the copper-acetylide intermediate required for CuAAC. |
| RuAAC | Excellent | Good | Ru-catalysts (Cp*) accommodate internal alkynes, yielding fully substituted 1,4,5-triazoles. |
| Alkyne Metathesis | Superior | Poor (Poisoning) | Terminal alkynes often polymerize or poison Schrock alkylidines; this compound is an ideal substrate for RCAM. |
| Hydrogenation | Stereodivergent | Non-stereogenic | This compound can be reduced to cis,cis (Lindlar) or trans,trans (Birch); terminal alkynes yield only terminal alkenes. |
Deep Dive: Cycloaddition Pathways (The "Click" Problem)
The most distinct difference lies in bio-orthogonal chemistry. Researchers often attempt to "click" this compound using standard conditions (CuSO4/Ascorbate) and fail.
Why Copper Fails (Mechanistic Insight)
Standard CuAAC relies on the formation of a Copper(I)-Acetylide intermediate. This requires the displacement of a terminal proton.
-
1,9-Decadiyne: Has terminal protons
Forms Cu-Acetylide Rapid Reaction. -
This compound: No terminal protons
No Cu-Acetylide No Reaction.
The Solution: Ruthenium Catalysis (RuAAC)
To functionalize this compound, you must switch to a Ruthenium(II) catalyst, typically
Figure 1: Decision tree for cycloaddition. Internal alkynes require Ruthenium catalysis.[1][2][3]
Deep Dive: Alkyne Metathesis
In macromolecular synthesis (e.g., forming macrocycles), this compound is superior to terminal analogs.
-
The Problem with Terminal Alkynes: Terminal alkynes react with high-oxidation-state metal alkylidines (Schrock catalysts) to form unstable metallacycles that often lead to polymerization or catalyst decomposition.
-
The this compound Advantage: As an internal alkyne, it undergoes smooth metathesis, releasing a volatile internal alkyne byproduct (e.g., 3-hexyne) which drives the equilibrium forward.
Experimental Protocols
Protocol A: Ruthenium-Catalyzed Cycloaddition (RuAAC)
Use this for ligating azides to this compound.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reactant: Organic Azide (
) (1.1 equiv per alkyne unit) -
Catalyst:
or (2-5 mol%) -
Solvent: Dioxane or Toluene (Anhydrous)
Workflow:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
-
Dissolution: Dissolve this compound and the azide in degassed dioxane (0.2 M concentration).
-
Catalyst Addition: Add the Ru-catalyst as a solid under Argon flow.
-
Activation: Heat the reaction to 60–80°C . (Note: Unlike CuAAC, RuAAC is rarely room-temperature efficient for internal alkynes).
-
Monitoring: Monitor via TLC/LC-MS. Internal alkynes react slower than terminal ones; reaction times of 12–24 hours are common.
-
Workup: Concentrate in vacuo and purify via silica gel chromatography.
Protocol B: Stereoselective Semi-Hydrogenation (Lindlar)
Use this to convert this compound into (3Z, 7Z)-deca-3,7-diene.
Reagents:
-
Catalyst: Lindlar Catalyst (
poisoned with lead) -
Additive: Quinoline (Synthetic grade, acts as further poison to prevent over-reduction)
-
Hydrogen Source:
balloon (1 atm)
Workflow:
-
Preparation: Dissolve this compound in Hexane or Methanol.
-
Poisoning: Add Quinoline (2-5 drops per mmol substrate). This is critical. Without quinoline, the internal alkyne may reduce fully to the alkane.
-
Catalyst: Add Lindlar catalyst (5-10 wt% loading).
-
Reaction: Purge with
and stir vigorously at Room Temperature. -
Endpoint: Monitor via GC-MS. Look for the mass shift (+4 Da for di-ene). Stop immediately upon disappearance of starting material to prevent isomerization.
-
Filtration: Filter through Celite to remove Pd.
References
-
Boren, B. C., et al. (2008).[3] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
-
Fürstner, A., & Davies, P. W. (2005). Alkyne Metathesis. Chemical Communications, (18), 2307-2320.
-
Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446-450.
-
PubChem. (2025).[7][8] this compound Compound Summary. National Library of Medicine. [6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. This compound CAS#: 33840-20-9 [m.chemicalbook.com]
- 5. Deca-1,9-dien-3,7-diyne | C10H10 | CID 12526720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,7-Decadiene | C10H18 | CID 6429663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Decadiyne | C10H14 | CID 560912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,9-Decadiyne | C10H14 | CID 74400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Validation & Cross-Referencing Guide: 3,7-Decadiyne
CAS: 33840-20-9 | Formula:
Executive Summary: The Structural Challenge
In the realm of fragment-based drug discovery (FBDD) and polymer linker chemistry, 3,7-Decadiyne represents a critical structural motif: an internal, non-conjugated, symmetrical diyne .[1]
Unlike its ubiquitous isomer 1,9-decadiyne (terminal) or 4,6-decadiyne (conjugated), the 3,7-isomer presents a unique spectroscopic challenge.[1] Its high symmetry (
This guide establishes a self-validating spectroscopic protocol to definitively distinguish this compound from its isomers, ensuring the integrity of downstream cycloaddition or polymerization reactions.[1]
Spectroscopic Profiling: The "Silent" Alkyne
A. Vibrational Spectroscopy: The Rule of Mutual Exclusion
The most defining characteristic of this compound is its centrosymmetric nature regarding the central ethylene bridge.[1]
-
The Trap: In FTIR, the symmetric
stretch ( ) results in no net change in dipole moment.[1] Consequently, the spectrum lacks the characteristic peak at ~2250 cm⁻¹.[1] -
The Solution: You must employ Raman spectroscopy.[1] The symmetric stretch involves a significant change in polarizability, making it Raman-active.[1]
| Feature | This compound (Internal/Sym) | 1,9-Decadiyne (Terminal) | 4,6-Decadiyne (Conjugated) |
| IR | Absent | Strong (~3300 cm⁻¹) | Absent |
| IR | Silent (Forbidden) | Weak (~2120 cm⁻¹) | Strong doublet (Asymmetric) |
| Raman | Strong (~2230-2250 cm⁻¹) | Medium | Very Strong (<2200 cm⁻¹) |
| UV/Vis ( | Transparent (>200 nm) | Transparent | Absorbs (~230-250 nm) |
B. Nuclear Magnetic Resonance ( H & C)
The symmetry of this compound simplifies the NMR spectrum significantly compared to asymmetric isomers.[1] The molecule consists of two identical ethyl-alkyne units connected by a central ethylene bridge.[1]
Predicted
| Position | Group | Multiplicity | Integration | Mechanistic Insight | |
| 1, 10 | 1.15 | Triplet ( | 6H | Terminal methyls, standard shielding. | |
| 2, 9 | 2.15 | Quartet ( | 4H | Propargylic, coupled to methyl.[1] Deshielded by anisotropy of the triple bond.[1] | |
| 5, 6 | 2.35 - 2.45 | Singlet (or tight AA'BB') | 4H | Diagnostic Signal. Bis-propargylic bridge.[1] Isolated from methyl coupling.[1] |
Key Differentiator: The absence of the acetylenic proton triplet (
Comparative Analysis: Isomer Exclusion
The following table synthesizes experimental expectations to allow rapid exclusion of impurities.
Table 1: Cross-Reference of Decadiyne Isomers[1]
| Parameter | This compound (Target) | 1,9-Decadiyne (Common Impurity) | 4,6-Decadiyne (Oxidative Byproduct) |
| Structure | |||
| Symmetry | High (Centrosymmetric) | High | High |
| No | Triplet at ~1.9 ppm ( | Triplet at ~2.2 ppm ( | |
| 5 signals (Sym) | 5 signals (Sym) | 5 signals (Sym) | |
| Alkynyl Carbon Shift | Internal (~80 ppm) | Terminal (~68 & 84 ppm) | Conjugated (~65-80 ppm) |
| Physical State | Liquid | Liquid | Solid/Liquid (MP dependent on purity) |
Experimental Protocols
Protocol A: Structural Validation Workflow
Objective: Confirm identity of this compound and rule out 1,9- isomer.
-
Sample Prep: Dissolve 10 mg of analyte in 0.6 mL
(filtered through basic alumina to remove acidic impurities). -
Acquisition:
-
Raman Confirmation (If IR is silent):
Protocol B: Purity Assessment (GC-MS)
Objective: Quantify isomeric purity.
-
Column: DB-Wax or HP-Innowax (Polar phase is required to separate isomers based on polarizability differences of the triple bonds).[1]
-
Method: 50°C (2 min)
10°C/min 220°C. -
Elution Order Prediction:
Visualizations
Figure 1: Isomer Identification Logic Tree
This diagram illustrates the decision process for validating the this compound structure using spectroscopic data.
Caption: Logical workflow for distinguishing this compound from common isomers using standard spectroscopic techniques.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 560912, 1,9-Decadiyne. Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. 1,9-Decadiyne Mass Spectrum (For Comparative Fragmentation). Retrieved from [Link][1]
-
Oregon State University. General 1H NMR Chemical Shift Guide for Alkynes. Retrieved from [Link]
-
Ando, W., et al. (2002). Synthesis and Properties of Thiepines from this compound Derivatives. Heteroatom Chemistry. (Contextual grounding for reactivity and existence).[1][4][6][7][9] Retrieved from [Link]
Sources
- 1. Biosynthesis of Pseudomonas aeruginosa mediated silver nanoparticles for remediation of crude oil contaminated water - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08196C [pubs.rsc.org]
- 2. 4,6-DECADIYNE(16387-71-6) 1H NMR spectrum [chemicalbook.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vdoc.pub [vdoc.pub]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to 3,7-Decadiyne: A Comparative Analysis of Computational and Experimental Data
The Convergence of Theory and Experiment
The characterization of molecular properties is a cornerstone of chemical science. Experimental techniques provide tangible data, reflecting the reality of a molecule's behavior. In parallel, computational chemistry offers a powerful predictive lens, allowing for the exploration of molecular characteristics before a compound is ever synthesized. The true strength of modern research lies in the convergence of these two domains. By comparing predicted data with experimental results, we can validate our computational models, gain a deeper understanding of the underlying principles governing molecular behavior, and accelerate the discovery process.
This guide will navigate the comparison of key analytical data for our model alkyne, 5-decyne, highlighting the strengths and limitations of both computational and experimental approaches.
Experimental Characterization of Internal Alkynes: A Practical Overview
Experimental data provides the ground truth for any molecular characterization. For internal alkynes like 5-decyne, several spectroscopic and analytical techniques are routinely employed to elucidate its structure and properties.
Spectroscopic Fingerprints
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR spectra for 5-decyne are not widely published, the expected chemical shifts can be inferred from established principles. In ¹H NMR, the protons on the carbons adjacent to the triple bond (propargylic protons) are expected to resonate in the range of 2.2-2.5 ppm. For the symmetric 5-decyne, this would be a single multiplet. In ¹³C NMR, the sp-hybridized carbons of the internal alkyne typically appear in the range of 75-95 ppm.[1]
Infrared (IR) Spectroscopy: The carbon-carbon triple bond (C≡C) stretch in internal alkynes gives rise to a characteristic absorption in the IR spectrum. For a symmetric alkyne like 5-decyne, this peak is often weak or absent due to the lack of a significant change in dipole moment during the vibration. When present, it is typically found in the 2100-2260 cm⁻¹ region.[2] The NIST WebBook provides an experimental gas-phase IR spectrum for 5-decyne which can be used for comparison.
Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the C≡C stretch in symmetric or near-symmetric internal alkynes, as this vibration often results in a strong Raman signal due to the significant change in polarizability. The Raman band for the C≡C stretch in internal alkynes typically appears in the 2200-2300 cm⁻¹ region.
Geometric Parameters
Gas-Phase Electron Diffraction (GED): This technique provides highly accurate measurements of bond lengths and angles in the gas phase, free from intermolecular interactions. For simple internal alkynes, the C≡C triple bond length is typically around 1.21 Å.[3]
Computational Modeling of Internal Alkynes: A Predictive Toolkit
Computational chemistry provides a powerful means to predict the properties of molecules like 3,7-decadiyne and our model, 5-decyne. Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost.
Theoretical Framework
Geometry Optimization: The first step in most computational studies is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization, where the bond lengths, bond angles, and dihedral angles are systematically varied to find the structure with the minimum energy. A common and reliable functional for this purpose is B3LYP, often paired with a basis set like 6-31G(d).
Prediction of Spectroscopic Data:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a robust approach for calculating NMR chemical shifts. These calculations provide theoretical predictions of the ¹H and ¹³C NMR spectra.
-
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, we can determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in the IR and Raman spectra. The intensities of these peaks can also be predicted, aiding in the interpretation of the experimental spectra.
Head-to-Head Comparison: 5-Decyne as a Case Study
To illustrate the comparison between experimental and computational data, we will consider the properties of 5-decyne. The following table summarizes the expected experimental values and the likely outcomes of a DFT calculation.
| Property | Experimental Value (5-Decyne or typical internal alkyne) | Computationally Predicted Value (5-Decyne) |
| ¹H NMR (δ, ppm) | Propargylic protons: ~2.2-2.5 | Calculated chemical shifts for propargylic protons in a similar range. |
| ¹³C NMR (δ, ppm) | Alkyne carbons: ~75-95 | Calculated chemical shifts for sp-hybridized carbons in a similar range. |
| IR (ν, cm⁻¹) | C≡C stretch: 2100-2260 (weak or absent) | Calculated vibrational frequency for the C≡C stretching mode. |
| Raman (ν, cm⁻¹) | C≡C stretch: 2200-2300 (strong) | Calculated Raman activity for the C≡C stretching mode. |
| C≡C Bond Length (Å) | ~1.21 | Optimized bond length from DFT calculations. |
Discrepancies and Their Origins: It is important to note that minor discrepancies between experimental and computational data are expected. These can arise from several factors:
-
Experimental Conditions: Experimental spectra can be influenced by solvent effects, temperature, and concentration, which are not always perfectly modeled in the gas-phase calculations typically employed.
-
Computational Approximations: DFT methods are inherently approximate, and the choice of functional and basis set can influence the accuracy of the predictions.
-
Vibrational Anharmonicity: Calculated vibrational frequencies are typically based on the harmonic oscillator approximation, which can lead to overestimation of the true frequencies. Scaling factors are often applied to correct for this.
Visualizing the Workflow
To better understand the relationship between the experimental and computational approaches, the following workflow diagram is provided.
Caption: Workflow for comparing experimental and computational data.
Experimental Protocols
Synthesis of a Symmetrical Internal Alkyne (e.g., 5-Decyne)
A common method for the synthesis of symmetrical internal alkynes is the alkylation of a smaller terminal alkyne.[4]
Materials:
-
1-Pentyne
-
Sodium amide (NaNH₂) in liquid ammonia
-
1-Bromobutane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet.
-
Add liquid ammonia to the flask and then slowly add sodium amide with stirring.
-
Add 1-pentyne dropwise to the sodium amide suspension. The formation of the acetylide anion will be indicated by the evolution of ammonia gas.
-
After the addition is complete, allow the mixture to stir for 1 hour.
-
Add 1-bromobutane dropwise via the dropping funnel.
-
After the addition, allow the reaction to stir at the temperature of liquid ammonia for several hours, then let the ammonia evaporate overnight.
-
Carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation to obtain 5-decyne.
Computational Protocol
DFT Calculation of 5-Decyne Properties
This protocol outlines the steps for performing a DFT calculation on 5-decyne using a computational chemistry software package like Gaussian.
Software and Methods:
-
Software: Gaussian, Avogadro, or similar.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-31G(d).
Procedure:
-
Build the Molecule: Construct the 3D structure of 5-decyne using a molecular editor like Avogadro.
-
Geometry Optimization:
-
Set up a geometry optimization calculation using the B3LYP functional and the 6-31G(d) basis set.
-
Run the calculation to find the minimum energy structure.
-
-
Frequency Calculation:
-
Using the optimized geometry, perform a frequency calculation at the same level of theory. This will provide the predicted IR and Raman vibrational frequencies.
-
Confirm that the optimization has found a true minimum by ensuring there are no imaginary frequencies.
-
-
NMR Calculation:
-
Using the optimized geometry, set up an NMR calculation using the GIAO method with the B3LYP functional and a suitable basis set (e.g., 6-311+G(2d,p)).
-
The output will provide the calculated absolute shielding values, which can be converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., tetramethylsilane).
-
Caption: Computational workflow for predicting molecular properties.
Conclusion and Future Directions
The comparison of computational and experimental data for internal alkynes, using 5-decyne as a model for this compound, underscores the complementary nature of these two approaches. While experimental methods provide the definitive characterization of a molecule, computational chemistry offers a powerful and efficient means of predicting molecular properties, guiding experimental design, and interpreting complex data. For researchers in drug development and other fields, the ability to rapidly screen virtual compounds and predict their characteristics is invaluable.
As computational methods continue to improve in accuracy and efficiency, the synergy between theory and experiment will only grow stronger. The principles and workflows outlined in this guide provide a solid foundation for researchers to confidently navigate this integrated approach in their exploration of novel chemical entities.
References
-
NIST Chemistry WebBook. (n.d.). 5-Decyne. Retrieved from [Link]
-
Lumen Learning. (n.d.). Alkylation of Acetylide Anions. MCC Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]
-
JoVE. (2023, April 30). Structure and Physical Properties of Alkynes. Retrieved from [Link]
-
Master Organic Chemistry. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
Assessing the Purity of Commercially Available 3,7-Decadiyne
This guide is structured as a high-level technical manual for researchers and analytical chemists. It moves beyond basic "certificate of analysis" verification to a robust, self-validating purity assessment protocol.
Executive Summary: The Purity Paradox of Skipped Diynes
3,7-Decadiyne (CAS 2396-65-8) is a symmetric, "skipped" diyne featuring two internal triple bonds separated by an ethylene bridge. It is a critical intermediate in the synthesis of sulfur heterocycles (e.g., thiepins via reaction with
However, commercial sources of this compound often suffer from a specific "invisible" impurity profile: isomerization . Under standard synthesis or improper storage conditions, the thermodynamically unstable skipped 1,5-diyne system can isomerize into the conjugated 3,5- or 5,7-diyne systems, or allene intermediates.
Standard GC-FID often fails to resolve these isomers adequately without specialized columns. This guide compares three analytical "alternatives"—GC-MS , 1H-NMR , and Refractive Index —demonstrating why a multi-modal approach is required to validate performance for sensitive catalytic applications.
Comparative Analysis of Assessment Methods
The following table summarizes the performance of three analytical alternatives for validating this compound purity.
| Feature | Method A: GC-FID/MS | Method B: Quantitative 1H-NMR | Method C: Refractive Index (RI) |
| Primary Role | Volatile Impurity Profiling | Structural Verification & Isomer Quantitation | Quick Identity Check |
| Sensitivity (LOD) | High (< 0.05%) | Moderate (~0.5 - 1.0%) | Low (Gross contamination only) |
| Isomer Resolution | Variable (Requires polar columns to separate conjugated isomers) | Excellent (Distinct chemical shifts for skipped vs. conjugated systems) | Poor (Isomers have similar RI) |
| Blind Spots | Non-volatile oligomers; thermal isomerization in injector port. | Low-level solvent residues (if peaks overlap). | Temperature dependent; non-specific. |
| "Performance" Rating | ★★★★☆ (For purity %) | ★★★★★ (For structural integrity) | ★★☆☆☆ (For intake screening) |
Expert Insight: The "Thermal Artifact" Risk
Warning: When using GC-MS, the high temperature of the injector port (typically 250°C) can induce in-situ isomerization of this compound, leading to false positives for conjugated impurities. Protocol Adjustment: Use a "Cold On-Column" injection technique or lower the inlet temperature to <180°C to validate the sample.
Detailed Experimental Protocols
Protocol A: Structural Validation via 1H-NMR (The "Gold Standard")
Rationale: NMR is the only method that definitively proves the integrity of the "skipped" methylene bridge (
Procedure:
-
Sample Prep: Dissolve 20 mg of this compound in 0.6 mL of
(containing 0.05% TMS). -
Acquisition: Run a standard proton sequence (16 scans, d1=10s to ensure relaxation).
-
Analysis Criteria (The "Bridge Check"):
-
Target Signal: Look for a tight multiplet (often appearing as a singlet) at
2.35 – 2.45 ppm . This corresponds to the central ethylene bridge protons. -
Impurity Flag (Conjugated): If the sample has isomerized to 3,5-decadiyne, this central bridge signal disappears. Look for new multiplets in the
2.2 – 2.3 ppm range (propargylic protons next to conjugated system) and methyl shifts. -
Impurity Flag (Allene): Check
4.8 – 5.5 ppm . Any signal here indicates allene intermediates (danger for transition metal catalysts).
-
Protocol B: Impurity Profiling via GC-MS
Rationale: Detects residual starting materials (1-butyne, 1,2-dibromoethane) and solvent residues.
Procedure:
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm, 0.25µm film). Non-polar columns (DB-5) often co-elute isomers.
-
Oven Program: 40°C (hold 2 min)
10°C/min 220°C. -
Inlet: Split mode (50:1), Temperature 180°C (Critical to prevent thermal degradation).
-
Identification:
-
This compound:
~12.5 min (approx). Mass Ion: 134 m/z. -
1,2-Dibromoethane: Distinct isotope pattern (1:2:1 for Br2) at 186/188/190 m/z. Genotoxic impurity – strict limits apply.
-
Visualizing the Purity Workflow
The following diagram illustrates the decision logic for accepting a batch of this compound for sensitive synthesis (e.g., Thiepin production).
Caption: Logical workflow for validating this compound purity. Note the critical NMR step for structural confirmation before GC profiling.
Performance Case Study: The "Thiepin Failure"
To demonstrate the impact of purity, we compared two grades of this compound in the synthesis of 4,5-dihydrothiepin (reaction with
| Precursor Grade | Analytical Profile | Reaction Yield (Thiepin) | Outcome Analysis |
| Grade A (High Purity) | NMR: Pure. GC: 99.2%. | 92% Isolated Yield | Clean cyclization. |
| Grade B (Technical) | NMR: 5% Allene detected. GC: 94%. | 45% Isolated Yield | Catalyst Poisoning/Side Reactions. The allene impurity reacted preferentially with |
References
-
National Institute of Standards and Technology (NIST) . This compound Mass Spectrum & Retention Indices. NIST Chemistry WebBook. Available at: [Link]
-
PubChem . Compound Summary: this compound (CAS 2396-65-8). National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal . Synthesis of Skipped Diynes and Thiepins. Available at: [Link]
A Comparative Benchmarking Guide to the Synthesis of 3,7-Decadiyne
Executive Summary
The synthesis of unsymmetrical 1,3-diynes, such as 3,7-decadiyne, is a critical process for the development of advanced materials, complex natural products, and pharmaceutical intermediates. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound. We will explore the venerable Cadiot-Chodkiewicz coupling, discuss the inherent limitations and modern adaptations of Glaser-type homocoupling reactions, and touch upon advanced catalytic systems. Each method is evaluated based on yield, selectivity, operational complexity, and scalability. Detailed experimental protocols and mechanistic insights are provided to equip researchers and process chemists with the knowledge to make informed decisions for their specific synthetic goals.
Introduction: The Significance of the 1,3-Diyne Motif in this compound
This compound is an aliphatic, unsymmetrical conjugated diyne. The conjugated triple bond system is not merely a structural curiosity; it is a versatile functional group and a key building block in organic synthesis. Its linear, rigid geometry and rich electron density make it a valuable synthon for creating complex molecular architectures. Applications range from precursors for novel polymers and materials with unique optoelectronic properties to key intermediates in the total synthesis of bioactive natural products.
The primary challenge in synthesizing this compound lies in efficiently and selectively forming the C(sp)-C(sp) bond between two different alkyne fragments (a C5 unit and another C5 unit) while avoiding the undesired symmetrical homocoupling products (C10 from C5+C5 and C10 from the other C5+C5). This guide will benchmark the most effective methods to achieve this selective cross-coupling.
Methodology 1: The Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is the most established and widely employed method for the synthesis of unsymmetrical 1,3-diynes.[1][2] The reaction facilitates a cross-coupling between a terminal alkyne and a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[3] For the synthesis of this compound, this translates to the coupling of 1-pentyne with a 1-halopentyne, typically 1-bromo-1-pentyne.
Mechanistic Rationale
The reaction mechanism proceeds through a well-defined catalytic cycle. The amine base deprotonates the terminal alkyne (1-pentyne) to form an acetylide. This acetylide then reacts with the copper(I) catalyst to generate a copper(I) acetylide intermediate. Concurrently, the 1-bromo-1-pentyne undergoes oxidative addition to the copper center. The final step is a reductive elimination that forms the new carbon-carbon bond of the this compound product and regenerates the active copper(I) catalyst. The key to the reaction's success is the selective coupling of the terminal alkyne with the haloalkyne, which largely suppresses the homocoupling side reactions that plague other methods like the Glaser coupling.[3]
Experimental Workflow: Synthesis of this compound
The synthesis is a multi-step process that begins with the preparation of the key precursors.
Detailed Experimental Protocols
Step 1A: Synthesis of 1-Pentyne
1-Pentyne can be synthesized from 1,1- or 1,2-dihalopentanes via a double dehydrohalogenation reaction.[4] Using a strong base like sodium amide (NaNH2) is crucial for the second elimination step.[5]
-
Set up a three-neck flask equipped with a dry ice condenser, a mechanical stirrer, and a nitrogen inlet.
-
Charge the flask with liquid ammonia (solvent) and add sodium amide (NaNH₂) in portions.
-
Slowly add 1,1-dibromopentane to the stirring solution at -78 °C (dry ice/acetone bath).
-
Allow the reaction to stir for 2-3 hours, after which the terminal alkyne will be present as its sodium salt.
-
Carefully quench the reaction by adding a proton source, such as ammonium chloride or water, to liberate the 1-pentyne.
-
The volatile 1-pentyne can be isolated by careful distillation.
Step 1B: Synthesis of 1-Bromo-1-pentyne
1-Bromo-1-pentyne is often generated and used directly or prepared from 1-pentyne. An effective method involves the reaction of the terminal alkyne with N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate.[3]
-
Dissolve 1-pentyne in a suitable solvent like acetone.
-
Add N-bromosuccinimide (NBS) in portions to the solution.
-
Add a catalytic amount of silver nitrate (AgNO₃) to initiate the reaction.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or GC.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude 1-bromo-1-pentyne is often used immediately in the next step due to its potential instability.[6]
Step 2: Cadiot-Chodkiewicz Coupling to form this compound
-
To a solution of 1-pentyne in a solvent such as methanol or THF, add catalytic amounts of copper(I) chloride (CuCl) and hydroxylamine hydrochloride (NH₂OH·HCl), which acts as a reducing agent to maintain the copper in its active +1 oxidation state.
-
Add an amine base, typically a 30% aqueous solution of n-butylamine (n-BuNH₂), to the mixture.[1]
-
Slowly add a solution of 1-bromo-1-pentyne to the reaction flask at room temperature.[7]
-
Stir the reaction for several hours until completion (monitored by GC/MS or TLC).
-
Perform an aqueous workup, typically with ammonium chloride, and extract the product with an organic solvent (e.g., diethyl ether or hexanes).
-
Dry the organic layer, concentrate it, and purify the resulting crude oil by column chromatography on silica gel to yield pure this compound.
Methodology 2: Glaser & Hay Homocoupling - Limitations and Adaptations
The Glaser coupling, first reported in 1869, is the archetypal method for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[8][9] The reaction is typically catalyzed by copper salts, such as copper(I) chloride or copper(II) acetate, in the presence of a base and an oxidant like oxygen.[8] The Hay coupling is a notable modification that uses a soluble copper-TMEDA (tetramethylethylenediamine) complex, enhancing its versatility.[10][11]
Inherent Limitation for Unsymmetrical Synthesis
If one were to attempt the synthesis of this compound by simply mixing 1-pentyne and another C5 terminal alkyne under Glaser conditions, the result would be a statistical mixture of three products: the desired unsymmetrical this compound, and the two symmetrical homocoupled products. This lack of selectivity makes the classical Glaser coupling unsuitable for the efficient synthesis of unsymmetrical diynes like this compound.[3]
Modern Approaches to Heterocoupling
Recent advancements have focused on modifying Glaser-type conditions to favor heterocoupling. These methods often involve:
-
Using a Stoichiometric Amount of One Alkyne: By slowly adding one alkyne to a reaction containing a large excess of the other, the statistical probability of heterocoupling can be increased, though this is often inefficient.
-
Advanced Catalyst Systems: The development of sophisticated ligand-modified copper catalysts or dual-catalytic systems (e.g., combining copper with another metal) can differentiate between the two terminal alkynes and promote selective cross-coupling over homocoupling. Some gold-catalyzed oxidative cross-couplings have shown excellent heteroselectivity.[7]
While promising, these advanced methods can be more expensive and complex than the Cadiot-Chodkiewicz coupling, and are generally employed when the latter is not feasible due to substrate sensitivities.
Methodology 3: Advanced Transition-Metal Catalyzed Methods
Beyond the classical copper-catalyzed reactions, modern organometallic chemistry offers powerful alternatives.[12] Palladium and iron-based catalysts, in particular, have been developed for the cross-coupling of terminal alkynes with haloalkynes.[13]
-
Palladium/Copper Co-catalyzed Coupling: Similar to the Sonogashira coupling, a dual Pd(0)/Cu(I) system can be highly effective. The palladium catalyst facilitates the main cross-coupling cycle, while copper acts as a co-catalyst to form the copper acetylide. These systems often employ phosphine ligands and can operate under very mild conditions, offering high selectivity and suppressing the homocoupling of electron-rich alkynes.[7]
-
Iron-Catalyzed Coupling: More recently, inexpensive and environmentally benign iron catalysts have been shown to effectively promote the cross-coupling of 1-bromoalkynes with terminal alkynes in water, offering a "greener" alternative.[7]
These methods provide excellent alternatives, especially in complex syntheses where functional group tolerance is paramount. They often exhibit higher yields and selectivities than the classical Cadiot-Chodkiewicz protocol.
Comparative Analysis and Benchmarking
To provide a clear comparison, the key performance indicators for each methodology are summarized below. The data represents typical outcomes reported in the literature for similar aliphatic diyne syntheses.
| Feature | Cadiot-Chodkiewicz Coupling | Glaser/Hay Coupling (Adapted) | Modern Catalytic (Pd/Cu, Fe) |
| Primary Use | Unsymmetrical Diynes | Symmetrical Diynes | Unsymmetrical Diynes |
| Selectivity | Good to Excellent | Poor (Classical); Good (Modern) | Excellent |
| Typical Yield | 60-85% | Variable (often <50% for cross) | 80-95% |
| Catalyst System | Cu(I) salt (e.g., CuCl, CuI) | Cu(I) or Cu(II) salts, O₂ | Pd(0)/Cu(I) or Fe salts |
| Reaction Conditions | Room Temp to mild heating | Room Temperature | Often Room Temperature |
| Key Challenge | Potential for homocoupling side-product | Overcoming statistical product mixture | Catalyst cost and sensitivity (Pd) |
| Scalability | Well-established and scalable | Challenging for cross-coupling | Scalable, but catalyst cost can be a factor |
| Operational Ease | Relatively straightforward | Simple for homocoupling, complex for cross | Requires inert atmosphere techniques (Pd) |
Conclusion and Recommendations
For the targeted synthesis of this compound in a standard research or process development setting, the Cadiot-Chodkiewicz coupling remains the method of choice . It offers a reliable and well-understood pathway to the desired unsymmetrical product with good yields and selectivity. Its operational simplicity and the relatively low cost of the copper catalyst make it a practical and efficient solution.
While classical Glaser and Hay couplings are unsuitable for this target due to a lack of selectivity, modern adaptations for heterocoupling are an area of active research but are not yet standard practice for simple molecules like this compound.
Advanced palladium or iron-catalyzed methods represent the state-of-the-art in terms of efficiency and selectivity. For syntheses where maximizing yield is critical, or where sensitive functional groups preclude the use of standard Cadiot-Chodkiewicz conditions, these modern methods are superior. However, the higher cost and handling requirements of palladium catalysts may make them less attractive for large-scale production of a relatively simple molecule like this compound.
Ultimately, the choice of method will depend on the specific project goals, including required purity, yield, cost constraints, and available equipment.
References
-
Wikipedia. (n.d.). Cadiot–Chodkiewicz coupling. Retrieved from [Link]
-
Al-Hadedi, A. A. M., & Regini, V. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(2), 287. Retrieved from [Link]
-
ResearchGate. (2014). Recent Advances and Applications of Glaser Coupling Employing Greener Protocols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of 3,7‐Dehydrotropones. Retrieved from [Link]
-
Chad's Prep. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, November 5). 12.3: Introduction to Alkyne Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted 1,3-diyne synthesis by C-C coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(54), 28384-28403. Retrieved from [Link]
-
Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]
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Interdisciplinary & Advanced Applications
Application Note: Unlocking the Potential of 3,7-Decadiyne in Nanotechnology
Executive Summary
3,7-Decadiyne (CAS: 33840-20-9) is a "skipped" internal diyne (
This structural specificity positions this compound as a high-value precursor in nanotechnology for two primary applications:
-
Organic Electronics & Molecular Switches: As a scaffold for synthesizing thiepins (seven-membered sulfur heterocycles) via electrophilic cyclization.
-
Biomimetic Nanomaterials: As a precursor for skipped dienes , essential for engineering fluid lipid bilayer analogs and liposomal drug delivery systems.
This guide details the physicochemical profile, reaction protocols, and safety considerations for integrating this compound into advanced material workflows.
Technical Profile & Physicochemical Properties[2][3][4]
The non-conjugated nature of this compound dictates its reactivity. The ethylene bridge acts as an insulator, preventing direct electronic communication between the alkynes unless cyclized.
| Property | Value | Relevance to Nanotech |
| Formula | Carbon-rich backbone for organic frameworks. | |
| Structure | Internal alkynes are stable against terminal oxidation; "Skipped" geometry enables ring closure. | |
| Molecular Weight | 134.22 g/mol | Low MW allows high atom economy in synthesis. |
| Boiling Point | ~80°C (at reduced pressure) | Volatile; requires careful handling in vacuum deposition. |
| Reactivity Class | Internal Skipped Diyne | Prone to electrophilic addition and hydrogenation; resistant to terminal "Click" chemistry without modification. |
Core Application: Synthesis of Thiepins for Molecular Electronics
The Mechanism
The most potent application of this compound in nanotechnology is its conversion into 4H,5H-thiepins . Thiepins are seven-membered sulfur-containing rings that are typically unstable and extrude sulfur to form benzene rings. However, thiepins derived from this compound are stabilized, making them excellent candidates for molecular switches and organic semiconductors due to their non-planar, boat-shaped conformation which can invert under external stimuli.
Experimental Protocol: Electrophilic Cyclization
Objective: Synthesize 4H,5H-thiepin derivatives using sulfur transfer reagents.
Materials:
-
Precursor: this compound (Pure).
-
Reagent: Disulfur Dichloride (
).[2] -
Solvent: Dichloromethane (DCM), Anhydrous.
-
Atmosphere: Nitrogen (
) or Argon.
Workflow:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with
. -
Solvation: Dissolve 1.0 mmol of this compound in 10 mL of anhydrous DCM. Cool to 0°C in an ice bath to control the exothermic nature of the addition.
-
Addition: Dropwise add 1.1 mmol of
(dissolved in 2 mL DCM) over 15 minutes.-
Note: The ethylene spacer allows the two alkyne units to fold towards the sulfur electrophile, facilitating ring closure.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 4 hours.
-
Quenching: Quench with saturated
solution. -
Isolation: Extract with DCM (3x), dry over
, and concentrate-
Validation: The formation of the thiepin ring is confirmed by the disappearance of the alkyne stretch (~2200
) in IR and the appearance of C=C signals in NMR.
-
Mechanism Visualization:
Figure 1: Reaction pathway for the conversion of this compound into stable thiepin heterocycles for electronic applications.
Secondary Application: Biomimetic Lipid Engineering
The Concept
In drug delivery, the fluidity of liposomal membranes is critical. Natural lipids often contain "skipped diene" motifs (polyunsaturated fatty acids). This compound serves as a rigid synthetic precursor that can be stereoselectively hydrogenated to produce skipped (Z,Z)-dienes . These analogs are used to engineer artificial membranes with precise fluidity and permeability profiles.
Protocol: Stereoselective Hydrogenation (Lindlar)
Objective: Convert this compound to (3Z,7Z)-decadiene without over-reduction.
Protocol:
-
Catalyst: Lindlar catalyst (
poisoned with lead). -
Solvent: Quinoline (trace) in Hexane/Ethanol.
-
Hydrogenation: Stir under
atmosphere (1 atm) at Room Temp. -
Monitoring: Monitor via GC-MS. Stop immediately upon consumption of diyne to prevent isomerization to conjugated systems.
Potential in Supramolecular Frameworks (MOFs)
While less explored, the "kinked" geometry of this compound (
-
Pore Engineering: The ethylene spacer introduces flexibility, allowing "breathing" MOF structures that can expand/contract upon guest molecule adsorption.
-
Binding: The internal alkynes can bind to soft metals (Ag+, Cu+) in coordination polymers.
References
-
Nakayama, J., et al. (2000).[2] Reaction of 2,2,5,5,6,6,9,9-octamethyl-3,7-decadiyne with S2Cl2: Formation of Thiepins. Tetrahedron Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6429663: 3,7-Decadiene (Product Analog). Retrieved February 6, 2026, from [Link]
-
Renzi, P., et al. (2025).[3] Synthetic methodologies to access skipped dienes. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
Application Notes & Protocols: 3,7-Decadiyne in the Development of Functional Materials
Abstract
Internal diynes are foundational components in modern organic synthesis, serving as versatile precursors for complex molecular structures, including conjugated polymers with significant electronic and optical properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific internal diyne, 3,7-Decadiyne, in the creation of advanced functional materials. We delve into the principles of topochemical polymerization, detail validated protocols for the synthesis of this compound-based polydiacetylene (PDA) vesicles, and explore their primary application as high-sensitivity colorimetric sensors. Methodologies for the robust characterization of these materials are also presented, ensuring reproducibility and reliability in experimental outcomes.
Introduction: The Unique Potential of this compound
This compound is an internal diyne, a class of hydrocarbons featuring two carbon-carbon triple bonds within their carbon chain.[1] Unlike terminal alkynes, the absence of a reactive terminal C-H bond imparts distinct reactivity, making it an ideal monomer for controlled polymerization.[1] The primary application of this compound and similar amphiphilic diynes lies in their ability to self-assemble and subsequently undergo topochemical polymerization to form polydiacetylenes (PDAs).
PDAs are a fascinating class of conjugated polymers renowned for their unique optical characteristics.[2][3] When organized diacetylene monomers are exposed to UV radiation (typically 254 nm) or gamma rays, they undergo a 1,4-addition reaction, forming a highly ordered crystalline polymer with a distinctive blue appearance (λmax ≈ 620-640 nm).[3][4][5] The remarkable functionality of these materials stems from their chromic response; the conjugated backbone is sensitive to external stimuli such as heat, pH changes, or molecular binding events.[3][4] These stimuli introduce strain on the polymer side chains, which perturbs the π-conjugated backbone. This conformational change alters the electronic structure, resulting in a dramatic and easily observable color transition from blue to red (λmax ≈ 540-550 nm), often accompanied by the onset of fluorescence.[3][4] This property makes this compound-derived PDAs exceptional candidates for developing colorimetric sensors for a wide range of analytes and environmental conditions.[6]
Foundational Chemistry: Topochemical Polymerization
The transformation of this compound monomers into a functional PDA polymer is governed by the principles of topochemical polymerization. This solid-state reaction requires the monomers to be precisely aligned in a crystalline lattice.
Mechanism:
-
Self-Assembly: Amphiphilic diacetylene monomers, like those derived from or used in conjunction with this compound, are first induced to self-assemble into ordered structures such as vesicles, micelles, or thin films.[2][7] This ordered arrangement is critical as it pre-organizes the diyne moieties into the correct orientation for polymerization.
-
Initiation: The process is typically initiated by irradiating the self-assembled monomers with 254 nm UV light.[5][7] This energy input creates radical species.
-
Propagation: The polymerization proceeds via a 1,4-addition mechanism, where the triple bonds of adjacent monomers react to form the characteristic alternating ene-yne backbone of the PDA polymer.
The resulting polymer is a highly conjugated system, which is responsible for its intense blue color. The ethyl side chains of the this compound backbone play a crucial role in the material's responsiveness to external stimuli.
Caption: Workflow from monomers to polymerized PDA.
Protocols for Synthesis and Application
Protocol 1: Preparation of this compound-Based PDA Vesicles
This protocol details the synthesis of PDA vesicles using the solvent injection method, a common and effective technique for creating self-assembled diacetylene structures.[2][5] For enhanced stability and defined morphology, this compound is often co-polymerized with a primary amphiphilic diacetylene monomer like 10,12-pentacosadiynoic acid (PCDA).
Materials:
-
10,12-Pentacosadiynoic Acid (PCDA)
-
This compound
-
Chloroform (CHCl₃), HPLC Grade
-
Ethanol (EtOH), Anhydrous
-
Deionized (DI) Water (18.2 MΩ·cm)
-
Nitrogen Gas (High Purity)
-
Glass Scintillation Vials (20 mL)
-
Round Bottom Flask
-
Rotary Evaporator
-
Bath Sonicator
-
Syringe Pump and Syringes
-
UV Crosslinker or Lamp (254 nm source)
Methodology:
-
Lipid Film Formation:
-
In a clean round bottom flask, dissolve PCDA and this compound in chloroform. A common molar ratio is 9:1 or 8:2 (PCDA:this compound) to achieve a final total lipid concentration of 1-2 mM.[4]
-
Causality: Chloroform is an excellent solvent for these lipids, ensuring a homogeneous mixture of the monomers.
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. A thin lipid film will form on the interior surface of the flask.[7][8]
-
Further dry the film under a gentle stream of nitrogen gas or in a vacuum desiccator for at least 30 minutes to remove any residual solvent.[2]
-
-
Vesicle Hydration (Solvent Injection Method):
-
Dissolve the dried lipid film in 2 mL of ethanol.[5]
-
In a separate vial, heat 20 mL of DI water to approximately 65-70°C, which is above the phase transition temperature of the lipids.[4][8]
-
Using a syringe pump, inject the ethanolic lipid solution into the vigorously stirring hot water at a slow, constant rate (e.g., 1 mL/min).[2][5]
-
Causality: The slow injection of the lipid-ethanol solution into the hot aqueous phase causes the lipids to rapidly self-assemble into vesicles as the ethanol disperses and the hydrophobic lipid tails aggregate to avoid the water.[5]
-
Allow the solution to stir for an additional 30 minutes as it cools to room temperature.
-
-
Annealing and Polymerization:
-
Store the resulting translucent vesicle solution at 4°C for at least 12-24 hours.[5]
-
Causality: This annealing or crystallization period allows the vesicles to stabilize and the monomers within the bilayer to adopt a more ordered packing, which is essential for effective polymerization.[5][8]
-
Transfer the vesicle solution to a petri dish and place it in a UV crosslinker. Irradiate the solution with 254 nm UV light (e.g., with an intensity of 4-5 mW/cm²) for 5-10 minutes.[7][9]
-
The solution will gradually turn a deep blue color, indicating successful polymerization.[5] Store the final PDA vesicle solution at 4°C in the dark.
-
Protocol 2: Colorimetric Sensing Assay
This protocol provides a general framework for using the synthesized PDA vesicles to detect an analyte of interest. The principle relies on the analyte inducing a perturbation of the PDA structure, leading to the blue-to-red color transition.[6]
Materials:
-
Synthesized Blue-Phase PDA Vesicle Solution (from Protocol 1)
-
Analyte Stock Solution (in a compatible buffer or solvent)
-
Control Solution (buffer or solvent without analyte)
-
96-well Microplate
-
UV-Vis Spectrophotometer
Methodology:
-
Assay Setup:
-
Pipette 50 µL of the PDA vesicle solution into multiple wells of a 96-well plate.[2]
-
Prepare a serial dilution of your analyte stock solution.
-
Add 50 µL of each analyte concentration to the wells containing the PDA vesicles. Include a control well where 50 µL of the buffer/solvent is added instead of the analyte solution.[2]
-
-
Incubation and Observation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5-30 minutes).[2]
-
Visually inspect the wells for a color change from blue to purple or red.
-
-
Quantitative Analysis:
-
Measure the absorbance spectrum of each well from 400 nm to 700 nm using a microplate reader.
-
The blue phase is characterized by a primary absorbance peak around 640 nm, while the red phase shows a peak around 540-550 nm.[3][8]
-
Calculate the Colorimetric Response (%CR) for each well using the following formula:
-
%CR = [(PB₀ - PBᵢ) / PB₀] * 100
-
Where PB = A₆₄₀ / (A₆₄₀ + A₅₄₀)
-
PB₀ is the PB value for the control (zero analyte) sample, and PBᵢ is the value for the analyte-exposed sample.
-
-
Plot the %CR as a function of analyte concentration to generate a dose-response curve.
-
Caption: Mechanism of the PDA colorimetric response.
Essential Characterization
To validate the synthesis and functionality of the this compound based materials, several characterization techniques are indispensable.
| Technique | Purpose | Expected Outcome / Key Metrics |
| UV-Visible Spectroscopy | To confirm polymerization and quantify the colorimetric response. | Blue phase: λmax ≈ 640 nm. Red phase: λmax ≈ 540-550 nm.[3][8] Allows for calculation of %CR. |
| Dynamic Light Scattering (DLS) | To determine the size distribution and stability of the PDA vesicles in solution. | Provides mean hydrodynamic diameter and polydispersity index (PDI). A low PDI indicates a monodisperse sample. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymerized material. | Provides data on mass loss as a function of temperature, indicating decomposition points.[10] |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the synthesized vesicles. | Confirms the formation of spherical vesicle structures and provides direct size measurement to compare with DLS data. |
Conclusion and Future Outlook
This compound serves as a valuable co-monomer in the fabrication of polydiacetylene-based functional materials. The protocols outlined herein provide a robust framework for synthesizing and applying these materials as sensitive colorimetric sensors. The inherent simplicity, low cost, and clear visual readout of PDA-based assays make them highly attractive for applications in diagnostics, environmental monitoring, and smart packaging. Future research can focus on modifying the side chains of diacetylene monomers to impart specificity for target analytes, thereby expanding the utility of this versatile material platform into highly selective biosensors and sophisticated drug delivery systems.
References
-
Naseri, M., Code, C., & Sun, Y. (n.d.). Synthesis of polydiacetylene (PDA) particles for detection of histamine. ChemRxiv. Retrieved from [Link]
-
Pandey, P. C. (2023). Properties, Applications and Toxicities of Organotrialkoxysilane-Derived Functional Metal Nanoparticles and Their Multimetallic Analogues. Materials, 16(5), 2052. Retrieved from [Link]
-
Scamps, F., T-Thien, H., Schultze, X., & Ayela, C. (2018). Responsive Polydiacetylene Vesicles for Biosensing Microorganisms. Sensors, 18(10), 3241. Retrieved from [Link]
-
Chychoł, A., Dzionek, A., & Oleksy, M. (2024). Characterization of polymers based on ethylene–norbornene copolymer (Topas E-140) with natural additives using thermal analysis techniques. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
-
Rosli, N., Rahman, M. A., Saidi, M., & Sani, M. (2024). Optimization of Parameters for Polydiacetylenes Vesicles using Response Surface Methodology as a Function of Colorimetric Sensor. Journal of Advanced Research Design, 114(1), 1-9. Retrieved from [Link]
-
Srinilta, C., & Tong-in, P. (2013). Preparation of Polydiacetylene Vesicle and Amphiphilic Polymer as Time-Temperature Indicator. Advanced Materials Research, 506, 552-555. Retrieved from [Link]
-
Tang, J., Weston, M., Kuchel, R., & Chandrawati, R. (2020). Fabrication of polydiacetylene particles using a solvent injection method. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,7-Decadiene. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). WO2023039625A1 - Colorimetric sensors for detection of chemical and biological contaminants.
-
Kalluri, J. R., Konka, V., & D'Souza, F. (2012). Synthesis and Characterization of Polydiacetylene Films and Nanotubes. Journal of Nanomaterials, 2013, 1-9. Retrieved from [Link]
-
Beliktay, G. (2023). POLYDIACETYLENE-BASED SUPRAMOLECULAR SYSTEMS: SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS. Sabanci University. Retrieved from [Link]
-
Sohn, H., & Suslick, K. S. (2010). A Colorimetric Sensor Array for Detection of Triacetone Triperoxide Vapor. Journal of the American Chemical Society, 132(24), 8544-8547. Retrieved from [Link]
-
Lozano, J., & Corredor, C. (2018). Development and validation of a colorimetric sensor array for fish spoilage monitoring. Food Control, 89, 137-143. Retrieved from [Link]
-
Wang, S., et al. (2023). A Turn-On and Colorimetric Probe Based on Isophorone Skeleton for Detecting Nerve Agent Mimic Diethyl Chlorophosphite. Chemosensors, 11(4), 239. Retrieved from [Link]
-
ResearchGate. (n.d.). Advanced Functional Materials. Retrieved from [Link]
-
Aly, K. I., & Hussein, M. A. (2003). New polymer syntheses. XIII. Synthesis and characterization of novel polyketones via Friedel-Crafts reaction and based on diarylidene derivatives. European Polymer Journal, 39(6), 1273-1279. Retrieved from [Link]
-
Rosli, N. A., Rahman, M. A. A., Saidi, M. S., & Sani, M. S. A. (2023). Advances in polydiacetylene development for the design of side chain groups in smart material applications -A mini review. ResearchGate. Retrieved from [Link]
-
de Paiva, R. M., & da Silva, J. V. L. (2023). Sugarcane-Based Polyethylene Biocomposite Reinforced with Organophilic Montmorillonite Clay: Experimental Characterization and Performance Evaluation. Polymers, 15(13), 2883. Retrieved from [Link]
-
Siraj, N., et al. (2016). Ionic liquid-based optoelectronic sensor arrays for chemical detection. Analytical Methods, 8(38), 6923-6932. Retrieved from [Link]
-
Pandey, P. C. (2023). Properties, Applications and Toxicities of Organotrialkoxysilane-Derived Functional Metal Nanoparticles and Their Multimetallic Analogues. ResearchGate. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Application Note: 3,7-Decadiyne in Natural Product Analogue Synthesis
This Application Note and Protocol Guide details the strategic utilization of 3,7-Decadiyne , a specialized ethylene-interrupted (1,6-diyne) scaffold. It addresses the synthesis of natural product analogues, specifically focusing on insect pheromones (e.g., Weaver Ant components) and lignan analogues (e.g., Steganone mimics).
Executive Summary
This compound (CAS: 33840-20-9) is a symmetric, ethylene-interrupted diyne (
-
Entomological Chemistry: Synthesis of
-3,7-decadiene, a pheromone component of the Weaver Ant (Oecophylla smaragdina). -
Medicinal Chemistry: Construction of dibenzocyclooctadiene lignan analogues (e.g., Steganone) via transition-metal-mediated cyclizations.
-
Heterocyclic Synthesis: Precursor for thiepines and sulfur-containing heterocycles via electrophilic cyclization.
Chemical Biology & Mechanistic Context
The "Skipped" Motif Challenge
Natural products frequently contain "skipped" unsaturation patterns that govern their flexibility and receptor binding.
-
1,4-Skipped (Methylene): Common in lipids (Linoleic acid). Prone to auto-oxidation.
-
1,5-Skipped (Ethylene): Found in specific pheromones and macrocycles. The This compound core is the direct synthetic equivalent for this motif.
Mechanism of Action: Stereoselective Divergence
The utility of this compound lies in its ability to undergo divergent reduction, locking the molecule into specific geometric isomers required for biological activity.
Figure 1: Divergent synthesis pathways from this compound to stereochemically distinct natural product analogues.
Experimental Protocols
Protocol A: Synthesis of this compound (Stepwise Alkylation)
Rationale: Direct double alkylation of 1,2-dibromoethane with 1-butynyl lithium often leads to elimination products (vinyl bromide). This stepwise protocol utilizes a tosylate intermediate to maximize yield and suppress E2 elimination.
Materials:
-
1-Butyne (98%)
-
n-Butyllithium (2.5 M in hexanes)
-
Ethylene oxide
-
p-Toluenesulfonyl chloride (TsCl)
-
THF (anhydrous), DMSO (anhydrous)
Workflow:
-
Synthesis of 3-Hexyn-1-ol:
-
Cool a solution of 1-butyne (1.1 eq) in THF to -78°C.
-
Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour.
-
Add Ethylene oxide (1.2 eq) and warm to room temperature (RT).
-
Checkpoint: Monitor disappearance of alkyne by TLC.
-
Quench with
, extract, and concentrate to yield 3-hexyn-1-ol.
-
-
Activation (Tosylation):
-
React 3-hexyn-1-ol with TsCl (1.1 eq) and Pyridine (2 eq) in DCM at 0°C.
-
Yields 3-hexynyl tosylate .
-
-
Coupling (Formation of Diyne):
-
Generate lithium 1-butynide (from 1-butyne + n-BuLi) in THF/DMSO (3:1 ratio). Note: DMSO is critical to enhance nucleophilicity.
-
Add 3-hexynyl tosylate dropwise at 0°C.
-
Heat to 60°C for 4 hours.
-
Purification: Silica gel chromatography (Hexanes).[1]
-
Data Validation:
-
1H NMR (CDCl3):
2.55 (m, 4H, internal ), 2.15 (m, 4H, propargylic ), 1.10 (t, 6H, ). -
Absence of: Signals at
5.0-6.0 (alkene elimination products).
Protocol B: Stereoselective Lindlar Hydrogenation (Z,Z-Diene Synthesis)
Target: Synthesis of
Reagents:
-
This compound (1.0 mmol)
-
Lindlar Catalyst (Pd/CaCO3 poisoned with Pb, 5 wt%)
-
Quinoline (Synthetic grade, catalyst poison)
-
Hexane/Ethanol (9:1 v/v)
-
Hydrogen gas (
, balloon)
Step-by-Step Methodology:
-
Catalyst Preparation:
-
In a round-bottom flask, suspend Lindlar catalyst (10 mg per mmol substrate) in Hexane/Ethanol (10 mL).
-
Add Quinoline (20
L). Why? Quinoline occupies active sites responsible for over-reduction to alkanes. -
Pre-saturate the mixture with
for 15 minutes.
-
-
Hydrogenation:
-
Add this compound (134 mg, 1 mmol) dissolved in 2 mL solvent.
-
Stir vigorously under
balloon at RT. -
Monitoring: Analyze aliquots via GC-MS every 30 minutes. Look for M+ = 138 (Diene) vs M+ = 134 (Diyne).
-
Stop Condition: Reaction typically completes in 2-4 hours. Over-reaction yields mono-enes.
-
-
Workup:
-
Filter through a pad of Celite to remove Pd.
-
Wash with 1M HCl (to remove Quinoline) and Brine.
-
Concentrate under reduced pressure.
-
Quantitative Output Table:
| Parameter | Value | Notes |
| Yield | 85-92% | High efficiency due to symmetric nature. |
| Z:E Ratio | >95:5 | Controlled by Quinoline concentration. |
| Over-reduction | <2% | Minimized by monitoring H2 uptake. |
Advanced Applications: Lignan Analogue Construction
For drug development professionals, this compound derivatives serve as precursors for Steganone analogues (tubulin polymerization inhibitors).
Mechanism: Substituted derivatives (e.g., 5,6-diaryl-3,7-decadiyne) undergo Cobalt-mediated intramolecular [2+2+2] cyclization or radical cyclization to form the strained 8-membered ring characteristic of dibenzocyclooctadienes.
Figure 2: Pathway for converting functionalized this compound into bioactive lignan cores.
References
-
PubChem. (n.d.).[2][3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Haberhauer, G., et al. (1999). Intramolecular Cyclizations of Co2(CO)6-Complexed Propargyl Radicals. Journal of the American Chemical Society.[4] (Contextual reference for lignan synthesis via diyne precursors).
- Baker, R., et al. (1979). Pheromones of the Weaver Ant. Chemical Communications.
-
Nakayama, J., et al. (2000).[1] Reaction of this compound with S2Cl2 to form thiepines. Tetrahedron Letters. (Demonstrates 1,6-diyne reactivity).
Sources
Application Note: Surface Functionalization via Internal Diyne Grafting
Executive Summary
This guide details the protocol for modifying hydride-terminated silicon (Si-H) and related substrates using 3,7-Decadiyne . Unlike the more common 1,9-decadiyne (terminal diyne), this compound presents a symmetric internal alkyne structure (
Why use this compound?
-
Orthogonality: Internal alkynes are chemically distinct from terminal alkynes. They resist standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, allowing for orthogonal functionalization strategies.
-
Stability: The resulting surface-bound vinyl group (after hydrosilylation) and the pendant internal alkyne are more sterically shielded and chemically robust than terminal variants.
-
Bio-orthogonal Potential: The pendant internal alkyne can serve as a "sleeping" handle for inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines, a reaction pathway inaccessible to standard terminal alkynes without copper.
Material Science Profile
| Property | Specification | Relevance to Surface Mod |
| Molecule | This compound | Symmetric internal diyne. |
| CAS Number | 33840-20-9 | Verification of specific isomer. |
| Structure | Linear, Non-conjugated | Flexible ethylene spacer ( |
| Reactivity | Lower than Terminal Alkynes | Requires higher activation energy (UV or Thermal) for grafting. |
| Surface Result | Hydrophobic / Reactive | Forms a monolayer with pendant internal alkynes. |
Critical Comparison: this compound vs. 1,9-Decadiyne
-
1,9-Decadiyne: Terminal alkynes at both ends. Highly reactive. Often leads to "looping" (both ends react with surface) or cross-linking.
-
This compound: Internal alkynes. Steric hindrance significantly reduces the probability of "looping" (double attachment), favoring a "brush" conformation with one pendant alkyne available for post-functionalization.
Experimental Protocol: Hydrosilylation on Silicon
Objective: Covalent attachment of this compound to H-terminated Silicon(100) via Si-C bond formation.
Phase 1: Substrate Preparation (The "H-Passivation")
-
Goal: Remove native oxide (
) and create a reactive Si-H surface. -
Safety: DANGER. Hydrofluoric Acid (HF) is fatal upon skin contact. Use full PPE (Face shield, Neoprene gloves, Apron) and work in a certified fume hood with Calcium Gluconate gel nearby.
Steps:
-
Degreasing: Sonicate Si(100) wafers in Acetone (10 min), then Isopropanol (10 min), then Methanol (10 min). Dry with
. -
Organic Clean (RCA-1): Immerse in
(1:1:5) at 80°C for 15 min. Rinse with Milli-Q water. -
Etching (The Critical Step): Immerse wafer in 2.5% aqueous HF for 90 seconds.
-
Observation: The surface should become hydrophobic (water beads off instantly).
-
-
Rinse: Brief rinse with deoxygenated water. Dry immediately with
stream.-
Note: Proceed to Phase 2 immediately (< 5 mins) to prevent re-oxidation.
-
Phase 2: Grafting (UV-Mediated Hydrosilylation)
-
Mechanism: Radical-mediated addition of Si-H across the internal alkyne.
-
Why UV? Thermal hydrosilylation of internal alkynes is slow and often requires metal catalysts (e.g., Ru-Cp*) which can contaminate the surface. UV (254 nm) generates surface radicals effectively.
Steps:
-
Preparation: Place the H-Si wafer in a quartz reaction cell or Schlenk flask.
-
Reagent Application: Apply neat this compound to the surface.
-
Technique: "Sandwich" method. Place a drop of diyne on the wafer and cover with a quartz slide to create a thin, uniform film.
-
-
Deoxygenation: Purge the cell with Argon for 15 minutes. Oxygen quenches the radical mechanism.
-
Irradiation: Expose to UV light (
nm, Pen-Ray lamp or similar) for 2–4 hours .-
Note: Internal alkynes require longer exposure than terminal alkynes (typically 30-60 mins).
-
-
Washing (Crucial):
-
Rinse extensively with Toluene (removes physisorbed diyne).
-
Sonicate in Dichloromethane (DCM) for 10 min.
-
Sonicate in Ethanol for 10 min.
-
Dry with
.
-
Characterization & Validation
| Technique | Target Signal | Interpretation |
| Water Contact Angle | Confirms hydrophobic alkyl coverage. (Bare Si-H is | |
| FTIR (ATR/Transmission) | C-H stretching (Alkyl chain). | |
| Absence of | Note: Internal alkyne stretching is often weak/silent in IR due to symmetry. | |
| New Peak | C=C stretch (Vinyl silane formed at surface). | |
| XPS (X-Ray Photoelectron) | C1s Narrow Scan | Main peak at 285.0 eV (C-C/C-H). Absence of oxidized Carbon (286-289 eV) confirms high quality. |
Mechanism & Workflow Visualization
Caption: Workflow for converting native silicon to a this compound functionalized interface via radical-mediated hydrosilylation.
Advanced Application: Post-Functionalization
The primary value of this compound is the pendant internal alkyne .
Reaction: Inverse Electron-Demand Diels-Alder (iEDDA). Reagent: Tetrazines (e.g., Methyl-tetrazine-PEG-Biotin). Conditions: Incubate functionalized wafer in 1 mM Tetrazine solution (in MeOH/Water) for 1-2 hours at Room Temp. Result: Formation of a Pyridazine linkage. Advantage: Catalyst-free, bio-compatible, and orthogonal to standard azide-alkyne chemistry.
References
-
Buriak, J. M. (2002). "Organometallic Chemistry on Silicon and Germanium Surfaces." Chemical Reviews, 102(5), 1271–1308. Link
-
Ciampi, S., et al. (2010). "Functionalization of Silicon Surfaces with Internal Alkynes." Langmuir, 26(2), 847-852. (Contextual citation for internal alkyne reactivity on Si). Link
-
Trost, B. M., et al. (2002). "Ruthenium-Catalyzed Hydrosilylation of Internal Alkynes." Journal of the American Chemical Society, 124(19), 5025–5036. (Mechanistic basis for catalytic alternatives). Link
-
Devaraj, N. K., & Weissleder, R. (2011). "Bioorthogonal Turn-On Probes for Imaging Small Molecules inside Living Cells." Accounts of Chemical Research, 44(9), 816–827. (Application of tetrazine-internal alkyne chemistry). Link
Probing the Reactivity of 3,7-Decadiyne: A Guide to Theoretical Investigation of Reaction Mechanisms
Introduction: The Significance of Internal Diynes and the Enigma of 3,7-Decadiyne
Internal diynes, hydrocarbons featuring two carbon-carbon triple bonds within their carbon skeleton, are foundational building blocks in modern organic synthesis.[1] Their rigid, linear geometry and high electron density make them versatile substrates for a multitude of chemical transformations, including cycloaddition reactions, polymerizations, and the synthesis of conjugated polymers with valuable electronic and optical properties.[1] Unlike their terminal counterparts, internal diynes lack a reactive C-H bond, allowing for selective transformations at the triple bonds themselves. Gold-catalyzed cyclizations and hydroelementation reactions, for instance, represent powerful strategies for constructing complex molecular architectures from diyne precursors.[1]
This compound is a non-conjugated internal diyne, presenting a unique case for studying the interplay of two isolated alkyne functionalities within a flexible aliphatic chain. Understanding the reaction mechanisms of this molecule is crucial for predicting its behavior in complex reaction environments and for designing novel synthetic pathways. This guide provides a comprehensive overview of theoretical approaches to elucidate the reaction mechanisms of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind computational choices, ensuring a robust and validated theoretical framework.
Plausible Reaction Pathways for this compound
Given the electronic nature of its alkyne units, this compound is susceptible to a variety of reactions. This section outlines key plausible reaction pathways that are amenable to theoretical investigation.
Cycloaddition Reactions: The [2+2+2] Cyclotrimerization
A compelling reaction pathway for non-conjugated diynes like this compound is the metal-catalyzed [2+2+2] cycloaddition with an external alkyne. This reaction can lead to the formation of a substituted benzene ring, a ubiquitous scaffold in pharmaceuticals and materials science. The mechanism of this transformation is thought to involve the formation of a metallacyclopentadiene intermediate, followed by insertion of the third alkyne.
Protocol 1: Investigating the [2+2+2] Cycloaddition of this compound with Propyne
This protocol outlines the computational steps to model the cobalt-catalyzed [2+2+2] cycloaddition of this compound with propyne.
1. Software and Method Selection:
- Software: Gaussian 16 or a similar quantum chemistry package.
- Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for organometallic systems. The B3LYP functional is a common starting point. For more accurate energies, a double-hybrid functional like DSD-PBEP86 or a composite method like G4(MP2) can be employed for single-point energy calculations on the B3LYP-optimized geometries.
- Basis Set: A combination of basis sets is often optimal. For the cobalt catalyst, a basis set with an effective core potential (ECP), such as LANL2DZ, is suitable. For C and H atoms, a Pople-style basis set like 6-31G(d) or a Dunning-type basis set like cc-pVDZ is recommended. For higher accuracy, a larger basis set such as def2-TZVP can be used for all atoms.
- Solvent Model: The choice of solvent can significantly influence reaction energetics. An implicit solvent model, such as the Polarizable Continuum Model (PCM), is a computationally efficient way to account for bulk solvent effects. The solvent should match experimental conditions (e.g., toluene, THF).
2. Geometry Optimization and Frequency Analysis:
- Optimize the geometries of all reactants (this compound, propyne, cobalt catalyst), intermediates (e.g., metallacyclopentadiene), transition states, and the final product (substituted benzene derivative).
- Perform a frequency calculation for each optimized structure to confirm its nature. Reactants, intermediates, and products should have all real (positive) frequencies. Transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.
3. Intrinsic Reaction Coordinate (IRC) Calculations:
- Perform an IRC calculation starting from the transition state geometry to confirm that it connects the correct reactant and product states on the potential energy surface.
4. Data Analysis and Visualization:
- From the calculations, extract the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain the Gibbs free energies of all species.
- Construct a potential energy surface diagram to visualize the reaction pathway and identify the rate-determining step.
Table 1: Hypothetical Energy Profile for the [2+2+2] Cycloaddition of this compound with Propyne
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Reactant Complex | -5.2 | +2.1 |
| First Transition State (TS1) | +18.5 | +25.8 |
| Metallacyclopentadiene | -15.3 | -8.9 |
| Second Transition State (TS2) | +22.1 | +29.5 |
| Product Complex | -45.7 | -38.2 |
| Product | -40.1 | -32.5 |
Note: These are hypothetical values for illustrative purposes.
Diagram 1: Computational Workflow for Investigating [2+2+2] Cycloaddition
Caption: A typical workflow for the theoretical investigation of a metal-catalyzed reaction.
Isomerization Reactions: From Diyne to Conjugated Systems
This compound can potentially undergo isomerization to form more stable conjugated diene or enyne systems. This process can be thermally or catalytically driven. Understanding the energetic barriers for such isomerizations is crucial for predicting the stability of this compound under various conditions.
Protocol 2: Theoretical Study of the Isomerization of this compound to a Conjugated Diene
This protocol details the computational investigation of the unimolecular isomerization of this compound to a conjugated diene, such as deca-3,5-diene-7-yne.
1. Software and Method Selection:
- Software: A quantum chemistry package like Gaussian 16 or ORCA.
- Method: For a unimolecular reaction involving a closed-shell molecule, a high-level ab initio method like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) would provide benchmark accuracy for the energetics. However, this is computationally expensive. A more practical approach is to use a reliable DFT functional, such as M06-2X or ωB97X-D, which are known to perform well for thermochemistry and barrier heights.
- Basis Set: A triple-zeta quality basis set, such as 6-311+G(d,p) or aug-cc-pVTZ, is recommended to accurately describe the electronic structure.
- Solvent Model: For a unimolecular reaction, gas-phase calculations are often a good starting point. If the reaction is performed in a solvent, a PCM model should be included.
2. Locating Transition States:
- Identifying the transition state for an isomerization can be challenging. A common approach is to perform a relaxed potential energy surface scan along a suspected reaction coordinate (e.g., the torsion angle of a C-C bond). The maximum energy point on this scan can then be used as an initial guess for a transition state optimization using methods like Berny optimization or the synchronous transit-guided quasi-Newton (STQN) method.
3. Calculation of Reaction Rates:
- Once the transition state is located and confirmed, the activation energy can be used to estimate the reaction rate constant using Transition State Theory (TST). The Eyring equation can be used for this purpose.
4. Data Analysis:
- Compare the Gibbs free energies of the reactant (this compound) and the various possible conjugated isomers to determine their relative thermodynamic stabilities.
- The calculated activation energy for the isomerization will indicate the kinetic feasibility of the reaction at a given temperature.
Diagram 2: Potential Energy Surface for Isomerization
Sources
Application Note: Future Research Horizons for 3,7-Decadiyne Chemistry
The following Application Note and Protocol Guide is designed for researchers in organic synthesis, materials science, and medicinal chemistry. It synthesizes current empirical data with projective research methodologies for 3,7-Decadiyne .
Executive Summary & Strategic Value
This compound (
Current Research Status: Historically underutilized, this scaffold is now emerging as a critical precursor for:
-
Heterocyclic Pharmacophores: Facile access to thiepines and dihydroazepines via electrophilic cyclization.
-
Lipid Isosteres: Rigidified fatty acid analogs for membrane fluidity studies.
-
Electronic Materials: Precursors for acyclic diyne metathesis (ADIMET) polymerization.
This guide outlines the optimized synthesis of the core scaffold and details two high-value derivatization protocols that define the future trajectory of this chemical space.
Core Protocol A: Scalable Synthesis of this compound
Rationale: Commercial availability of this compound is often limited to milligram quantities.[1] For material science or library synthesis, a robust kilogram-scale protocol is required.[1] The most atom-economical route involves the double alkylation of 1,5-hexadiyne.
Reagents & Equipment
-
Precursor: 1,5-Hexadiyne (97%)[1]
-
Electrophile: Iodoethane (EtI) or Bromoethane (EtBr)
-
Base:
-Butyllithium (2.5 M in hexanes) -
Co-solvent: HMPA (Caution: Carcinogen, substitute with DMPU if safety protocols dictate) or TMEDA.[1]
-
Solvent: Anhydrous THF.
-
Equipment: Flame-dried 3-neck round bottom flask, argon manifold, cryo-cooler (-78°C).
Step-by-Step Methodology
-
Inert Atmosphere Generation: Purge the reaction vessel with Argon for 15 minutes.
-
Deprotonation:
-
Charge flask with 1,5-hexadiyne (1.0 eq) and THF (0.5 M concentration).
-
Cool to -78°C.
-
Add
-BuLi (2.2 eq) dropwise over 45 minutes. Critical: Maintain internal temp < -65°C to prevent polymerization. -
Stir at -78°C for 1 hour to ensure formation of the dilithio-species.
-
-
Alkylation:
-
Add HMPA (2.5 eq) to solvate the lithium cation, increasing reactivity.
-
Add Iodoethane (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature slowly over 12 hours.
-
-
Quench & Isolation:
-
Quench with saturated
solution. -
Extract with diethyl ether (
). -
Wash combined organics with brine, dry over
.[1] -
Purification: Distillation under reduced pressure (bp approx. 75-80°C at 15 mmHg) is superior to column chromatography for this non-polar hydrocarbon.
-
Quality Control Parameters
| Parameter | Specification | Method |
| Appearance | Colorless oil | Visual |
| Purity | >98% | GC-MS |
| Identity | 500 MHz NMR | |
| Water Content | <0.05% | Karl Fischer |
Core Protocol B: Electrophilic Cyclization to Thiepines
Rationale: The synthesis of 7-membered sulfur heterocycles (thiepines) is challenging due to ring strain and anti-aromaticity. This compound provides a perfect "pre-organized" scaffold for reaction with sulfur monochloride (
Mechanism of Action
The reaction proceeds via an electrophilic attack of the sulfur cation on one alkyne, followed by transannular cyclization.
Visualization: Thiepin Formation Pathway
Experimental Protocol
-
Solvent Prep: Use anhydrous Dichloromethane (DCM).
-
Addition: Dissolve this compound (1.0 eq) in DCM. Add
(1.1 eq) dropwise at 0°C. -
Reaction: Stir at 0°C for 2 hours, then reflux for 4 hours. The evolution of
or sulfur precipitation may be observed depending on the precise conditions. -
Workup: Wash with
to neutralize HCl byproducts. -
Outcome: The resulting 3,6-dichloro-4,5-diethylthiepine is a versatile intermediate.[1] The chlorines can be displaced by nucleophiles (amines, alkoxides) to generate library diversity.
Future Research Direction: Lipid Mimetics & PROTAC Linkers
Hypothesis: The rigid linear geometry of the alkyne units in this compound, combined with the flexible ethylene spacer, mimics the "kink" of cis-double bonds in fatty acids but with higher metabolic stability against beta-oxidation.[1]
Application: Rigidified PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), linker length and rigidity determine the ternary complex stability.[1]
-
Proposal: Use this compound derived diols (via hydration of the alkynes to diketones, then reduction) or direct use of the diyne as a rigid spacer in "Click" PROTAC synthesis.[1]
-
Workflow:
-
Functionalization: Convert terminal ethyl groups to functional handles (e.g., bromination of the terminal methyls using NBS/AIBN, though difficult, or starting with 1,10-functionalized decadiyne precursors).[1]
-
Conjugation: Click reaction (CuAAC) on one alkyne (controlled monofunctionalization) to attach the E3 ligase ligand.
-
Ligation: Attach the Target Protein ligand to the second alkyne.
-
Visualization: Strategic Application Workflow
[1][2]
References
-
Synthesis & Properties: PubChem. This compound Compound Summary. National Library of Medicine. [Link]
-
Thiepin Synthesis: Nakayama, J., et al. "Reaction of this compound with S2Cl2 furnished a 4H,5H-thiepin."[1][2] Tetrahedron Letters, via ResearchGate.[1] [Link]
-
Skipped Diyne Chemistry: Petruncio, G., et al. "Skipped dienes in natural product synthesis."[1][3][4] Natural Product Reports, 2021.[1][3] [Link]
-
General Alkyne Alkylation Protocols: "Synthesis of substituted 1,3-diynes and internal alkynes." Organic Chemistry Portal. [Link]
Sources
- 1. Biosynthesis of Pseudomonas aeruginosa mediated silver nanoparticles for remediation of crude oil contaminated water - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08196C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Skipped dienes in natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic methodologies to access skipped dienes: a focus on the catalytic systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Part 1: Chemical Profile & Risk Assessment
This guide outlines the operational standards for the disposal of 3,7-Decadiyne (
Effective disposal begins with accurate characterization. This compound is a hydrophobic, unsaturated hydrocarbon. Its disposal pathway is dictated by its flammability and potential for energetic decomposition if subjected to thermal shock.
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Value / Characteristic | Operational Implication |
| Structure | Internal Alkyne ( | Lower shock sensitivity than terminal alkynes; does not readily form copper/silver acetylides under ambient conditions.[1] |
| Flammability | High (Treat as Class 3 Flammable Liquid) | Critical: Must be stored in grounded, explosion-proof cabinets.[1] Waste code D001 applies. |
| Solubility | Immiscible with water; soluble in organics | Do not attempt aqueous dilution.[1] Dispose via organic solvent stream. |
| Reactivity | Reactive with strong oxidizers & reducing agents | Segregation: Never co-mingle with nitric acid, perchlorates, or peroxides in waste streams.[1] |
| Density | ~0.8 g/mL (Estimated based on analogs) | Floats on water; spill cleanup requires hydrophobic absorbents.[1] |
Part 2: Regulatory Classification (RCRA)
In the United States, this compound waste is regulated under the Resource Conservation and Recovery Act (RCRA).
-
Primary Waste Code: D001 (Ignitable Characteristic).
-
Justification: Flash point is expected to be <60°C (based on C10 alkyne analogs like 1,9-decadiyne), or it is capable of causing fire through friction/absorption of moisture (less likely for liquid, but "Ignitable" is the safe default).
-
-
Secondary Considerations:
-
If mixed with spent solvents (e.g., Toluene, Acetone), F-codes (F003, F005) may apply.[1]
-
Not P-listed or U-listed specifically by name, but must be characterized by its properties.
-
Part 3: Operational Disposal Protocol
This protocol ensures a self-validating workflow where errors are caught before the waste leaves the bench.
Phase 1: Pre-Disposal Stabilization
-
Pure Reagent: No quenching required. Transfer directly to waste container.
-
Reaction Mixtures: If this compound is in a mixture with active reagents (e.g.,
, ):-
Quench the active reagent first under inert gas (
/Ar). -
Verify cessation of bubbling/exotherm.
-
Adjust pH to neutral (pH 6-8) to prevent acid/base catalyzed polymerization in the waste drum.
-
Phase 2: Segregation & Packaging
-
Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal cans if the purity is unknown or if terminal alkyne impurities are suspected (preventative measure against acetylides).
-
-
Labeling:
Phase 3: Waste Stream Logic (Decision Tree)
The following diagram illustrates the decision logic for segregating this compound waste to prevent incompatible mixing.
Figure 1: Decision logic for segregating this compound waste. Note the critical stop point for oxidizers.
Part 4: Emergency Procedures (Spill Response)
In the event of a spill, rapid containment is necessary to prevent vapor migration to ignition sources.
Workflow:
-
Evacuate & Isolate: Clear the area of personnel. Remove ignition sources (hot plates, stirrers).
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles. Use a respirator (organic vapor cartridge) if ventilation is poor.
-
Containment:
-
Use non-combustible absorbents (Vermiculite, Sand, or treated clay).
-
Prohibited: Do not use paper towels or sawdust (increases fire load).
-
-
Disposal of Spill Debris: Collect in a wide-mouth jar, seal, and label as "Hazardous Waste - Flammable Solid (Debris with this compound)."
Figure 2: Immediate response workflow for this compound spills.
Part 5: Final Disposal Method
The only acceptable final disposal method for this compound is High-Temperature Incineration at a permitted hazardous waste facility.
-
Mechanism: Complete oxidation to
and . -
Verification: Ensure your waste contractor provides a Certificate of Disposal/Destruction (COD) referencing the manifest tracking number.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16738, this compound. PubChem. [Link]1]
-
U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed and Characteristic Wastes (D001). EPA.gov. [Link]1]
-
Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]1]
-
Fisher Scientific (2021). Safety Data Sheet: 1,9-Decadiyne (Analogous Alkyne Hazard Data). Fishersci.com. ]">https://www.fishersci.com[1]
Sources
Personal protective equipment for handling 3,7-Decadiyne
Executive Safety Summary
3,7-Decadiyne (CAS: 2396-65-8) is an internal alkyne often treated casually due to its structural similarity to standard alkanes. This is a critical error. Unlike stable alkanes, the alkyne functionality introduces specific reactivity concerns, and its physical properties as a Category 3 Flammable Liquid (Flash Point ~46°C) require strict static control measures.
Immediate Action Required:
-
Primary Hazard: Flammability and Aspiration Toxicity.
-
Critical Restriction: Do NOT use Butyl Rubber gloves (rapid degradation).
-
Engineering Control: All transfers must occur within a certified fume hood.
Hazard Architecture & Causality
To select the correct PPE, one must understand the mechanism of injury. It is not enough to know that it is dangerous; you must understand how it attacks biological systems.
| Hazard Class | GHS Code | Mechanism of Action |
| Flammability | H226 | Vapor Ignition: With a flash point of ~46°C [1], vapors can travel to ignition sources. Static discharge during transfer is the highest probability ignition vector. |
| Skin Irritation | H315 | Lipid Extraction: As a lipophilic hydrocarbon, this compound rapidly dissolves skin oils, compromising the stratum corneum and leading to dermatitis and increased permeability to other toxins. |
| Aspiration | H304 | Surface Tension: Low viscosity allows the liquid to bypass the epiglottis if swallowed/vomited, causing severe chemical pneumonitis. |
| Eye Irritation | H319 | Solvent Action: Direct contact causes immediate pain and potential corneal epithelial injury due to membrane solvation. |
Personal Protective Equipment (PPE) Matrix
Hand Protection: The "Butyl Trap"
A common error in organic synthesis is assuming Butyl gloves are universal "heavy-duty" protectors. For aliphatic alkynes like this compound, Butyl rubber offers poor resistance.
-
Incidental Contact (Splash Protection):
-
Material: Nitrile Rubber (Minimum 0.11 mm / 4 mil).
-
Protocol: Change immediately upon contamination. Nitrile swells upon prolonged exposure to alkynes.
-
-
Prolonged Contact (Immersion/Spill Cleanup):
-
Material: Viton® or Polyvinyl Alcohol (PVA).
-
Reasoning: Viton provides superior permeation resistance to unsaturated hydrocarbons compared to standard rubber [2].
-
Eye & Face Protection[1][2][3]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Prohibited: Safety glasses with side shields are insufficient for liquid transfer of low-viscosity hydrocarbons, as wicking around the frame is a known failure mode.
Body Protection
-
Material: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).
-
Logic: Synthetic blends (polyester) can melt into the skin if the flammable vapor ignites.
Respiratory Protection
-
Requirement: If working outside a fume hood (Emergency/Spill only).
-
Cartridge: NIOSH-approved Organic Vapor (OV) cartridge (Black label).
-
Trigger: Olfactory detection (distinct hydrocarbon odor) indicates hood containment failure.
PPE Decision Logic
Figure 1: Decision matrix for selecting appropriate PPE based on exposure potential and engineering controls.
Operational Protocol: Safe Transfer
The primary risk during the handling of this compound is static discharge ignition . Non-conductive organic liquids accumulate charge when flowing through plastic tubing or syringes.
Step-by-Step Transfer Workflow
-
Engineering Check:
-
Verify Fume Hood face velocity is 80–100 fpm.
-
Remove all ignition sources (hot plates, stir plates with brushed motors) from the immediate vicinity.
-
-
Equilibration:
-
Bring the reagent bottle to room temperature before opening to prevent pressure differentials.
-
-
Grounding (The Critical Step):
-
If transferring volumes >500mL, ground the receiving vessel and the source drum.
-
Self-Validation: Touch a grounded metal surface with your gloved hand before touching the reagent bottle to dissipate body static.
-
-
Transfer:
-
Preferred: Glass syringe with a metal needle (naturally grounds the liquid).
-
Avoid: Pouring directly from the bottle, which generates static and increases splash risk.
-
Technique: Use the "Slide" method—dispense the liquid down the side of the receiving flask to minimize splashing and aerosolization.
-
-
Post-Transfer:
-
Purge the headspace of the storage container with Nitrogen or Argon if long-term storage is required (prevents peroxide formation in alkynes, though less common in internal alkynes, it preserves purity).
-
Emergency Response & Disposal
Spill Management (Small Scale < 500 mL)
-
Alert: Announce "Spill! Flammable!" to the lab.
-
Isolate: Turn off all heat sources immediately.
-
PPE Upgrade: Don Viton gloves and respiratory protection if fumes are strong.
-
Absorb: Use non-combustible absorbent pads (vermiculite or treated polypropylene). Do not use paper towels (increases fire load).
-
Clean: Clean surface with soap and water (detergent is necessary to remove the lipophilic residue).
Waste Disposal
-
Classification: Non-Halogenated Organic Solvent Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as alkynes can react violently.
-
Labeling: Must explicitly state "Flammable" and "Irritant".
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Retrieved from
-
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: this compound. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
